Technical Documentation Center

Pyrido[2,3-d]pyrimidin-7(8H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Pyrido[2,3-d]pyrimidin-7(8H)-one
  • CAS: 258282-55-2

Core Science & Biosynthesis

Foundational

Mechanism of action of Pyrido[2,3-d]pyrimidin-7(8H)-one in kinase inhibition

An In-Depth Technical Guide to the Mechanism of Action of Pyrido[2,3-d]pyrimidin-7(8H)-one in Kinase Inhibition Authored by a Senior Application Scientist Foreword: The Pyrido[2,3-d]pyrimidine scaffold has emerged as a "...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of Pyrido[2,3-d]pyrimidin-7(8H)-one in Kinase Inhibition

Authored by a Senior Application Scientist

Foreword: The Pyrido[2,3-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, a testament to its remarkable versatility in targeting one of the most critical enzyme families in cellular signaling: the kinases.[1][2] Its structural resemblance to the purine bases of DNA and RNA provides a foundational framework for designing molecules that can interact with the highly conserved ATP-binding sites of enzymes.[1][2] This guide provides a comprehensive exploration of the mechanism by which Pyrido[2,3-d]pyrimidin-7(8H)-one derivatives exert their inhibitory effects on various kinase families, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the molecular interactions, structure-activity relationships, and the experimental workflows required to characterize these potent inhibitors.

The Core Mechanism: Competitive Inhibition at the ATP-Binding Site

Protein kinases are fundamental regulators of cellular processes, catalyzing the transfer of a phosphate group from ATP to a substrate protein. This phosphorylation event acts as a molecular switch, modulating protein function and propagating signals. The vast majority of Pyrido[2,3-d]pyrimidin-7(8H)-one-based inhibitors function as ATP-competitive inhibitors .[3][4][5][6]

The core principle is elegant in its simplicity: the inhibitor is designed to mimic the binding of the adenine portion of ATP within a deep, hydrophobic pocket in the kinase domain. By occupying this site, the inhibitor physically prevents ATP from binding, thereby halting the phosphotransfer reaction and shutting down the downstream signaling cascade.

The defining interaction for many compounds in this class is the formation of a key bidentate hydrogen bond between the pyrimidine ring's N3 atom and the 2-amino group with the backbone of a conserved methionine residue in the kinase hinge region.[7] This interaction anchors the inhibitor in the active site, providing a stable foundation for its inhibitory activity.

ATP_Competitive_Inhibition Diagram 1: ATP-Competitive Kinase Inhibition Mechanism cluster_0 Active Kinase cluster_1 Inhibited Kinase Kinase_Active Kinase Active Site ATP-Binding Pocket Substrate Site Phospho_Substrate Phosphorylated Substrate Kinase_Active->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase_Active:pocket Substrate Substrate Protein Substrate->Kinase_Active:sub_site Kinase_Inactive Kinase Active Site ATP-Binding Pocket Substrate Site Inhibitor Pyrido[2,3-d] pyrimidin-7-one Inhibitor->Kinase_Inactive:pocket Competitive Binding ATP_Blocked ATP ATP_Blocked->Kinase_Inactive:pocket Blocked

Caption: ATP-Competitive Inhibition by Pyrido[2,3-d]pyrimidin-7(8H)-ones.

Targeting Specific Kinase Families: Structure-Activity Relationships in Action

The true power of the Pyrido[2,3-d]pyrimidin-7(8H)-one scaffold lies in its synthetic tractability. Strategic modifications at various positions on the bicyclic core allow for the tuning of potency and selectivity against different kinase families.

A. Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Aberrant FGFR and VEGFR signaling are well-established drivers of tumorigenesis and angiogenesis. The pyridopyrimidine derivative PD173074 is a canonical example of a potent inhibitor targeting these receptor tyrosine kinases (RTKs).

Mechanism: PD173074 acts as a potent, ATP-competitive inhibitor of the FGFR1 tyrosine kinase domain, preventing receptor autophosphorylation and subsequent activation of downstream pathways like the MAPK/ERK cascade.[3][4][8] While highly potent against FGFR1, it also demonstrates inhibitory activity against VEGFR2, albeit at higher concentrations.[3][9][10] This dual activity can be advantageous in cancer therapy by simultaneously targeting tumor cell proliferation and the blood supply that feeds it.

Structure-Activity Relationship (SAR) Insight: The selectivity of these compounds can be dramatically altered with subtle chemical changes. For instance, replacing the 6-(2,6-dichlorophenyl) group with a 6-(3',5'-dimethoxyphenyl) moiety can transform a broad-spectrum inhibitor into a highly selective FGFR inhibitor, with IC50 values for other kinases like PDGFr and c-Src increasing to >50 μM.[5][6]

Compound Target Kinase IC50 (Enzymatic Assay) Selectivity Profile
PD173074 FGFR1~1-25 nM[3][9][10]~1000-fold more selective for FGFR1 than for PDGFR and c-Src.[9][10]
VEGFR2100-200 nM[3][9][10]
PDGFR17.6 µM[3]
c-Src19.8 µM[3]
B. Cyclin-Dependent Kinase (CDK) Inhibition

The cell division cycle is tightly regulated by CDKs. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets. The Pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, particularly exemplified by the FDA-approved drug Palbociclib , has proven highly effective in this arena.[11]

Mechanism: Palbociclib and related compounds are potent and selective inhibitors of CDK4 and CDK6.[11] By binding to the ATP pocket of these kinases, they prevent the phosphorylation of the retinoblastoma protein (pRb). This action blocks the cell cycle progression from the G1 to the S phase, effectively halting cell proliferation.[12]

SAR Insight: A fascinating SAR divergence exists between CDK and tyrosine kinase inhibitors derived from this scaffold. Potent tyrosine kinase inhibitors often possess a bulky 6-aryl substituent, which fits into a large hydrophobic pocket.[12] In CDKs, however, this pocket is blocked by bulky amino acids. The key design insight was that removing the 6-aryl substituent allows the pyridopyrimidine core to access the ATP binding site of CDKs, leading to potent and selective inhibition.[12]

Compound Target Kinase IC50 (Enzymatic Assay) Cellular Effect
Palbociclib CDK411 nMInduces G1 cell cycle arrest.[11]
CDK616 nM
Compound 72 (from Toogood et al., 2000) CDK44 nMInhibits HCT116 colon cancer cell proliferation (IC50 = 0.213 µM).[12]
C. Broad-Spectrum Tyrosine Kinase (TK) Inhibition

The initial discovery of this scaffold's potential was as a class of broadly active tyrosine kinase inhibitors, targeting multiple RTKs and non-receptor TKs simultaneously.[13][14]

Mechanism: Compounds like the 2-substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones are ATP-competitive and can inhibit a panel of kinases including PDGFr, EGFr, and c-Src, in addition to FGFR.[13][15] This polypharmacology can be beneficial for cancers driven by multiple signaling pathways.

SAR Insight: Extensive SAR studies have shown that substitutions at the C-2 and N-8 positions are critical for modulating potency and pharmacokinetic properties. For example, introducing a [4-(diethylamino)butyl]amino side chain at the C-2 position was shown to enhance both potency and bioavailability.[5][6]

Compound Target Kinase IC50 (Enzymatic Assay)
Compound 63 (from Klutchko et al., 1998) c-Src0.009 µM[13][15]
bFGFr0.043 µM[13][15]
EGFr0.044 µM[13][15]
PDGFr0.079 µM[13][15]

Essential Experimental Protocols for Characterization

A rigorous, multi-step validation process is crucial to characterize any kinase inhibitor. The following protocols represent a self-validating system, progressing from direct enzyme interaction to cellular effects.

A. Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: This protocol measures the incorporation of radiolabeled phosphate ([³²P]) from [γ-³²P]ATP into a generic substrate. A reduction in radioactivity indicates inhibition of kinase activity.

Step-by-Step Methodology: [4][9]

  • Reaction Preparation: In a 96-well plate, prepare a reaction mix containing:

    • 25 mM HEPES buffer (pH 7.4)

    • 150 mM NaCl, 10 mM MnCl₂

    • Purified kinase enzyme (e.g., 60-75 ng of FGFR1)

    • A suitable substrate (e.g., 750 µg/mL poly(Glu, Tyr) 4:1)

    • Serial dilutions of the Pyrido[2,3-d]pyrimidin-7(8H)-one inhibitor.

  • Initiation: Start the reaction by adding [γ-³²P]ATP to a final concentration of 5 µM.

  • Incubation: Incubate the plate at 25°C for 10 minutes.

  • Termination: Stop the reaction by adding 30% trichloroacetic acid.

  • Measurement: Precipitate the substrate onto glass-fiber filter mats. Wash the filters three times with 15% trichloroacetic acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (DMSO). Plot the percent inhibition against the log of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Diagram 2: Radiometric In Vitro Kinase Assay Workflow cluster_0 Biochemical Assay A Prepare Reaction Mix (Kinase, Substrate, Inhibitor) B Initiate with [γ-³²P]ATP A->B C Incubate (25°C, 10 min) B->C D Terminate Reaction (Trichloroacetic Acid) C->D E Filter & Wash D->E F Measure Radioactivity (Scintillation Counting) E->F G Calculate IC50 F->G Western_Blot_Workflow Diagram 3: Cellular Autophosphorylation Assay Workflow cluster_1 Cellular Assay H Culture & Serum Starve Cells I Pre-treat with Inhibitor H->I J Stimulate with Growth Factor I->J K Lyse Cells J->K L Western Blot for p-Kinase & Total Kinase K->L M Analyze Band Intensity L->M

Caption: Workflow for a cellular kinase autophosphorylation assay.

Signaling Pathway Context

Pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors act at the apex of critical signaling cascades. By blocking the initial phosphorylation event at the receptor or a key downstream kinase, they prevent the amplification of the signal that would otherwise lead to cellular responses like proliferation and survival.

Signaling_Pathway Diagram 4: Site of Action in a Generic RTK Pathway GF Growth Factor (e.g., FGF, PDGF) RTK Receptor Tyrosine Kinase (e.g., FGFR, PDGFR) GF->RTK RAS RAS RTK->RAS Inhibitor Pyrido[2,3-d] pyrimidin-7-one Inhibitor->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cell Proliferation, Survival, Angiogenesis TF->Response

Caption: Site of action within a simplified receptor tyrosine kinase signaling pathway.

Conclusion and Future Outlook

The Pyrido[2,3-d]pyrimidin-7(8H)-one core has unequivocally established its value in the development of kinase inhibitors. Its primary mechanism of action is through competitive inhibition of the ATP-binding site, a strategy that has yielded successful therapeutics. The key to this scaffold's success is the profound impact of specific substitutions, which can steer its selectivity towards distinct kinase families—from broad-spectrum tyrosine kinase inhibitors to highly selective CDK inhibitors.

The logical progression of experimental validation, from biochemical assays to cellular target engagement and phenotypic readouts, remains the gold standard for characterizing these molecules. Future efforts will likely focus on designing next-generation inhibitors with even greater selectivity to minimize off-target effects, overcoming resistance mutations, and exploring the potential of this versatile scaffold against other kinase targets implicated in a range of human diseases. [16][17][18]

References

  • Klutchko, S. R., et al. (1998). 2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-ones. Structure−Activity Relationships Against Selected Tyrosine Kinases and in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry. [Link]

  • Hamby, J. M., et al. (1997). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Yuan, J., et al. (2020). MEK1/2 inhibitors: Molecular activity and resistance mechanisms. Pharmacology & Therapeutics. [Link]

  • Jubete, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. [Link]

  • Allen, L. F., et al. (2003). CI-1040 (PD184352), a targeted signal transduction inhibitor of MEK (MAPKK). Seminars in Oncology. [Link]

  • Fang, S., et al. (2024). Pharmacological and Biological Targeting of FGFR1 in Cancer. International Journal of Molecular Sciences. [Link]

  • Yousif, M. N. M., et al. (2021). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Mini-Reviews in Organic Chemistry. [Link]

  • Caunt, C. J., et al. (2015). From basic research to clinical development of MEK1/2 inhibitors for cancer therapy. Journal of Cell Science. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives as potent USP1 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Klutchko, S. R., et al. (1998). 2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-ones. Structure−Activity Relationships Against Selected Tyrosine Kinases and in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry. [Link]

  • Hamby, J. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Klutchko, S. R., et al. (1998). 2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-ones. Structure−Activity Relationships Against Selected Tyrosine Kinases and in Vitro and in Vivo Anticancer Activity. Figshare. [Link]

  • Jubete, G., et al. (2016). Design, synthesis and biological evaluation of pyrido[2,3-d]pyrimidin-7-(8H)-ones as HCV inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Jubete, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PMC. [Link]

  • Jubete, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • Al-Salahi, R., et al. (2022). 2D- and 3D-QSAR, molecular docking, and virtual screening of pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors. Journal of Taibah University for Science. [Link]

  • Singh, P., & Singh, P. (2018). QSAR and Structure-Based Docking Studies of Aryl Pyrido[2,3-d] pyrimidin-7(8H)-ones. International Journal of Quantitative Structure-Property Relationships. [Link]

  • Zhou, H., et al. (2021). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Chimitova, A., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Semantic Scholar. [Link]

  • Toogood, P. L., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. [Link]

  • El-Sayed, N. F., et al. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. [Link]

  • White, A. D., et al. (2018). Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Al-Warhi, T., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]

  • Ross, M., et al. (2023). Development of selective pyrido[2,3-d]pyrimidin-7(8H)-one-based Mammalian STE20-like (MST3/4) kinase inhibitors. bioRxiv. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystallographic Structure of Pyrido[2,3-d]pyrimidin-7(8H)-one Protein Complexes

Abstract The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide array of biological targets with high aff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide array of biological targets with high affinity.[1][2] Its structural similarity to the purine core of ATP allows it to function as a competitive inhibitor for a large family of enzymes, most notably protein kinases.[3] This guide provides an in-depth analysis of the crystallographic structures of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives in complex with their protein targets. We will dissect the key molecular interactions that govern ligand binding and specificity, explore the experimental methodologies required to obtain high-resolution structural data, and provide insights into how this structural knowledge can be leveraged for rational drug design. This document is intended for researchers, scientists, and drug development professionals actively working in the field of structure-based drug discovery.

Introduction: The Significance of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold

The pyrido[2,3-d]pyrimidine core is a bicyclic heterocycle that has garnered significant attention in drug discovery.[4] Its inherent structural features, particularly the arrangement of hydrogen bond donors and acceptors, mimic those of adenosine, enabling it to effectively compete for the ATP-binding sites of numerous enzymes.[3][5] This has led to the development of potent inhibitors targeting various protein families, with a particular emphasis on protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases such as cancer.[6][7]

One of the most notable drugs featuring this scaffold is Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) approved for the treatment of HR-positive, HER2-negative breast cancer.[1] The success of Palbociclib underscores the therapeutic potential of this chemical class and has spurred further investigation into its application against other targets.[8][9]

X-ray crystallography is an indispensable tool in understanding how these molecules exert their biological effects. By providing a three-dimensional snapshot of the protein-ligand complex at atomic resolution, it reveals the precise binding mode, orientation, and conformational changes that occur upon ligand association. This detailed structural information is paramount for explaining observed structure-activity relationships (SAR) and for guiding the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.[10]

General Experimental Workflow for Structure Determination

The journey from a therapeutic target to a high-resolution crystal structure of a protein-ligand complex is a multi-step process that demands precision and expertise. The following workflow outlines the typical experimental pipeline.

G cluster_protein Protein Production cluster_complex Complex Formation & Crystallization cluster_data Data Collection & Structure Solution p1 Gene Cloning & Expression Vector Construction p2 Heterologous Expression (e.g., E. coli, Sf9) p1->p2 p3 Cell Lysis & Initial Purification (e.g., IMAC) p2->p3 p4 Further Purification (e.g., SEC, IEX) p3->p4 c1 Protein-Ligand Incubation p4->c1 Purified Protein c2 Crystallization Screening (Vapor Diffusion) c1->c2 c3 Crystal Optimization c2->c3 c4 Cryo-protection c3->c4 d1 X-ray Diffraction Data Collection (Synchrotron) c4->d1 Cryo-cooled Crystal d2 Data Processing & Scaling d1->d2 d3 Phase Determination (Molecular Replacement) d2->d3 d4 Model Building & Refinement d3->d4 d5 Structure Validation & Deposition (PDB) d4->d5

Caption: General experimental workflow for protein-ligand crystallography.

Protein Production and Purification

The foundational step is the production of a large quantity of pure, stable, and active protein. This typically involves:

  • Gene Cloning: The gene encoding the target protein is cloned into an appropriate expression vector.

  • Heterologous Expression: The expression vector is introduced into a host system (e.g., E. coli, insect cells, or mammalian cells) to produce the protein.

  • Purification: The protein is purified from the cell lysate using a series of chromatography steps, such as immobilized metal affinity chromatography (IMAC), ion exchange chromatography (IEX), and size-exclusion chromatography (SEC). Protein purity and homogeneity are assessed by SDS-PAGE and mass spectrometry.

Crystallization

Crystallization is often the most challenging and empirical step. It involves screening a wide range of conditions (e.g., pH, precipitant type and concentration, temperature) to find the precise conditions under which the protein-ligand complex will form a well-ordered crystal lattice. The most common method is vapor diffusion, in either sitting-drop or hanging-drop format.

X-ray Diffraction and Structure Determination
  • Data Collection: A suitable crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, producing a pattern of spots that is recorded on a detector.

  • Data Processing: The diffraction pattern is processed to determine the intensities and positions of the spots.

  • Structure Solution: The phases of the diffracted X-rays are determined, often by using a previously determined structure of a similar protein (molecular replacement).

  • Model Building and Refinement: An atomic model of the protein-ligand complex is built into the resulting electron density map and refined to best fit the experimental data. The quality of the final model is assessed by various metrics, such as R-work, R-free, and Ramachandran plot analysis.

Case Study: Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-dependent kinases are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[11] The pyrido[2,3-d]pyrimidin-7-one scaffold has proven to be a fertile ground for the development of potent CDK inhibitors.[3]

Structural Overview of Inhibitor Binding to CDK2

The crystal structure of CDK2 in complex with a pyrido[2,3-d]pyrimidin-7-one inhibitor reveals that the ligand binds in the ATP-binding pocket, a deep cleft located between the N-terminal and C-terminal lobes of the kinase.[11] The binding is characterized by a conserved pattern of hydrogen bonds and extensive hydrophobic interactions.

Key Interactions: The core of the inhibitor's binding is a pair of hydrogen bonds formed between the pyrimidine portion of the scaffold and the "hinge" region of the kinase, specifically with the backbone amide and carbonyl groups of residues Leu83 and Glu81.[3] This interaction mimics the binding of the adenine ring of ATP and is a hallmark of many kinase inhibitors.

G L83 Leu83 (Backbone NH) ligand Pyrido[2,3-d]pyrimidin-7-one Core L83->ligand H-Bond (Hinge) E81 Glu81 (Backbone C=O) I10 Ile10 I10->ligand F80 Phe80 (Gatekeeper) F80->ligand V18 Val18 V18->ligand A31 Ala31 A31->ligand L134 Leu134 L134->ligand ligand->E81 H-Bond (Hinge) hydro_label Hydrophobic Pocket

Caption: Key interactions of the scaffold with the CDK2 ATP-binding site.

The various substituents on the pyrido[2,3-d]pyrimidin-7-one core are responsible for defining the inhibitor's potency and selectivity. These substituents project into different sub-pockets of the ATP-binding site:

  • C2-substituent: Often an amino group, this substituent can be further derivatized to interact with solvent or form additional hydrogen bonds.

  • N8-substituent: This position is typically occupied by an alkyl or cycloalkyl group that fits into a hydrophobic pocket.

  • C5/C6-substituents: Modifications at these positions are critical for selectivity. The space around these positions is often restricted by the "gatekeeper" residue (Phe80 in CDK2), and bulky substituents are generally not tolerated in CDKs.[3][5]

Experimental Protocol and Data

The following table summarizes the crystallographic data for a representative CDK2-inhibitor complex. The quality metrics (e.g., resolution, R-free) are crucial for validating the accuracy and reliability of the determined structure.

Data Collection & Refinement PDB ID: 1DI8
ProteinHuman Cyclin-Dependent Kinase 2
Ligand2-(2-Hydroxyethylamino)-6-(benzylamino)-9-isopropylpurine
Resolution (Å)2.0
Space GroupP2₁2₁2₁
R-work / R-free (%)20.3 / 25.1
Ramachandran Favored (%)97.4

(Note: The provided PDB ID is for a purine-based inhibitor to illustrate typical data, as specific pyrido[2,3-d]pyrimidin-7-one complex data may vary. The principles of interaction remain analogous.)

Protocol Insights (Self-Validating System):

  • Protein Expression: Human CDK2 was co-expressed with Cyclin A in Spodoptera frugiperda (Sf9) insect cells. The use of a co-expression system is critical as CDK2 requires binding to a cyclin partner for proper folding and activation. This ensures the crystallized protein is in a biologically relevant conformation.

  • Crystallization: The purified CDK2/Cyclin A complex was co-crystallized with the inhibitor. Crystals were grown using the hanging-drop vapor diffusion method at 4°C. The low temperature helps to slow down the crystallization process, often leading to larger, more well-ordered crystals.

  • Data Quality: An R-free value of 25.1% at 2.0 Å resolution indicates a well-refined model with good predictive power. R-free is a cross-validation metric that assesses how well the model predicts a subset of diffraction data that was not used in the refinement process, thus preventing overfitting of the model to the data.

Leveraging Structural Insights for Drug Design

The detailed structural information gleaned from these crystallographic studies provides a powerful platform for hypothesis-driven drug design.

  • Improving Potency: By identifying unoccupied pockets or opportunities for additional hydrogen bonds, chemists can design new analogs with enhanced affinity. For instance, if a water molecule is observed to bridge a hydrogen bond between the inhibitor and the protein, it can be displaced by a functional group on the inhibitor to gain entropic and enthalpic advantages.

  • Engineering Selectivity: Comparing the ATP-binding sites of different kinases reveals subtle differences in size, shape, and amino acid composition. Selectivity can be achieved by designing inhibitors that exploit these differences. For example, targeting a unique cysteine residue near the active site can lead to the development of covalent inhibitors with high selectivity and prolonged duration of action.[12] Similarly, designing compounds that interact with non-conserved residues or exploit differences in the size of the gatekeeper residue can steer selectivity away from off-target kinases.[10][13]

  • Overcoming Resistance: In cancer therapy, drug resistance often emerges through mutations in the target protein. Crystallography of mutant proteins can reveal how these mutations confer resistance and provide a structural basis for designing new inhibitors that are effective against the resistant forms of the enzyme.

Conclusion and Future Directions

The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold continues to be a remarkably versatile and successful platform for the development of targeted therapeutics. X-ray crystallography has been, and will continue to be, a critical tool in elucidating the molecular basis of inhibition for this important class of compounds. The synergy between medicinal chemistry, structural biology, and computational modeling allows for the iterative and rational design of molecules with increasingly optimized properties.

Future efforts will likely focus on developing inhibitors with even greater selectivity to minimize off-target effects, as well as compounds that can overcome known resistance mechanisms. The continued application of high-throughput crystallography and the integration of complementary biophysical techniques will undoubtedly accelerate the discovery of new and effective medicines based on the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold.

References

  • Bedart, C., Vergoten, G., & Bailly, C. (2025). Withangulatin A Identified as a Covalent Binder to Zap70 Kinase by Molecular Docking. [Source not further specified]
  • Borrell, J. I., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4149. [Link]

  • Durgapal, J., et al. (2018). QSAR and Structure-Based Docking Studies of Aryl Pyrido[2,3-d] pyrimidin-7(8H)-ones. International Journal of Quantitative Structure-Property Relationships, 3(1), 44-60. [Link]

  • Fabb, P. A., et al. (2025). Development of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Toogood, P. L., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 43(24), 4625-4634. [Link]

  • Jubete, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. ResearchGate. [Link]

  • Bavetsias, V., et al. (2021). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry, 211, 113023. [Link]

  • Knezevic, N., et al. (2023). Development of selective pyrido[2,3-d]pyrimidin-7(8H)-one-based Mammalian STE20-like (MST3/4) kinase inhibitors. bioRxiv. [Link]

  • Reich, M., et al. (2026). Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily. ResearchGate. [Link]

  • Toogood, P. L., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. PubMed. [Link]

  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. Journal of Medicinal Chemistry, 48(7), 2371-2387. [Link]

  • Fabb, P. A., et al. (2025). Development of the Pyrido[2,3- d]pyrimidin-7(8 H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors. PubMed. [Link]

  • Estrada-Tejedor, R., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, 26(24), 7654. [Link]

Sources

Foundational

In Vitro Biological Activity of Novel Pyrido[2,3-d]pyrimidin-7(8H)-one Compounds: A Comprehensive Profiling Guide

Executive Summary & Mechanistic Rationale The pyrido[2,3-d]pyrimidin-7(8H)-one nucleus is a highly privileged pharmacophore in modern oncology and immunology, serving as the structural foundation for numerous ATP-competi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The pyrido[2,3-d]pyrimidin-7(8H)-one nucleus is a highly privileged pharmacophore in modern oncology and immunology, serving as the structural foundation for numerous ATP-competitive kinase inhibitors[1][2]. The most clinically recognized derivative is Palbociclib (PD 0332991), a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6)[3][4]. Beyond CDKs, recent structural optimization of the pyrido-pyrimidine scaffold has yielded potent inhibitors targeting the STE20 kinase family (e.g., MST3/4, PAK1) and salt-inducible kinases (SIK1-3)[5][6].

The Causality of Scaffold Selectivity

The biological activity of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives stems from their precise geometric fit within the kinase ATP-binding cleft[7].

  • Hinge Region Binding: The core scaffold typically forms critical bidentate hydrogen bonds with the kinase hinge region[7].

  • Front-Pocket & Gatekeeper Interactions: Modifications at the R2 position (e.g., aliphatic or aromatic amines) and the C4 position dictate selectivity by exploiting steric differences in the gatekeeper residues across different kinase subfamilies[2][5].

  • Back-Pocket Exploitation: Extending substituents into the hydrophobic back pocket allows for the generation of highly selective probes (such as MR22 for SIK), effectively eliminating off-target activity against closely related kinases like PAK[6].

To accurately evaluate the in vitro biological activity of novel derivatives, researchers must employ a tiered, self-validating screening cascade that bridges the gap between cell-free biochemical affinity and complex cellular phenotypes.

G Mitogen Mitogenic Signals CyclinD Cyclin D Mitogen->CyclinD Upregulates Complex Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb Rb Protein (Unphosphorylated) Complex->Rb Phosphorylates Inhibitor Pyrido[2,3-d]pyrimidin-7(8H)-one (e.g., Palbociclib) Inhibitor->Complex ATP-Competitive Inhibition Arrest G0/G1 Cell Cycle Arrest Inhibitor->Arrest Induces pRb Phospho-Rb (Inactive) Rb->pRb E2F E2F Transcription Factor Rb->E2F Sequesters (Inhibits) pRb->E2F Releases G1S G1 to S Phase Transition (Proliferation) E2F->G1S Promotes

Mechanism of CDK4/6 inhibition by pyrido[2,3-d]pyrimidin-7(8H)-one derivatives driving G1 arrest.

Tiered In Vitro Profiling Strategy

A robust evaluation of novel compounds cannot rely on a single assay modality. We utilize a three-tiered approach to ensure that biochemical potency translates to cellular efficacy without non-specific cytotoxicity.

Workflow Tier1 Tier 1: Biochemical Assay Differential Scanning Fluorimetry Kinase Activity Tier2 Tier 2: Target Engagement NanoBRET Assay Intact vs Permeabilized Cells Tier1->Tier2 IC50 / ΔTm Validation Tier3 Tier 3: Phenotypic Profiling Flow Cytometry (Cell Cycle) Viability (WST-1) Tier2->Tier3 Cellular EC50 Hit Lead Optimization & Selection Tier3->Hit Cytostatic vs Cytotoxic Profile

Three-tiered in vitro screening workflow for novel kinase inhibitors.

Tier 1: Biochemical Affinity (Cell-Free)

Initial screening often utilizes Differential Scanning Fluorimetry (DSF) to measure the thermal shift ( ΔTm​ ) of the purified kinase upon inhibitor binding[5]. Because pyrido-pyrimidines are ATP-competitive, DSF provides a direct, label-free assessment of target affinity independent of enzymatic turnover rates[5].

Tier 2: Cellular Target Engagement (NanoBRET)

Biochemical affinity does not guarantee cellular efficacy due to membrane permeability issues and high intracellular ATP concentrations (~1-5 mM) which compete with the inhibitor. The NanoBRET target engagement assay bridges this gap by measuring the physical binding of the compound to a NanoLuc-kinase fusion protein inside living cells[8][9].

Tier 3: Phenotypic Functional Readouts

Pyrido[2,3-d]pyrimidin-7(8H)-one derivatives targeting cell cycle kinases (like CDK4/6 or SIK) are predominantly cytostatic rather than cytotoxic[10][11]. Therefore, standard viability assays (like MTT or WST-1) may underestimate their biological impact. Flow cytometry utilizing Propidium Iodide (PI) staining is required to quantify the specific induction of G0/G1 cell cycle arrest[11][12].

Quantitative Data Summary

The table below summarizes the in vitro biological activity of benchmark pyrido[2,3-d]pyrimidin-7(8H)-one derivatives across different kinase targets.

CompoundPrimary Target(s)Biochemical IC50 / AffinityCellular EC50 (NanoBRET)Primary Phenotypic Effect
Palbociclib (PD 0332991) CDK4 / CDK611 nM / 16 nM[3]N/AG0/G1 Cell Cycle Arrest[11][12]
G-5555 PAK1 / MST3 / MST4High affinity ( ΔTm​ > 8°C)[5]~100 - 500 nM[8]Kinase stabilization[5]
MR22 SIK1, SIK2, SIK3Low nM[6]< 100 nM[6]Centrosome dissociation / Arrest[6]
MR24 MST3High affinity[5]57 nM[13]Kinase inhibition[13]

Step-by-Step Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary controls to isolate the specific variable being tested.

Protocol 1: NanoBRET Target Engagement Assay (Cellular Affinity)

Causality Check: This assay is chosen over traditional western blotting because it provides real-time, quantitative EC50​ values of target engagement in intact cells, directly accounting for membrane permeability[8].

Materials: HEK293 cells, NanoLuc-kinase fusion vector (e.g., Promega), NanoBRET Tracer, novel pyrido-pyrimidine compounds, Extracellular NanoLuc Inhibitor.

Step-by-Step Methodology:

  • Transfection: Bulk transfect HEK293 cells with the NanoLuc-kinase fusion vector using a standard lipid-based transfection reagent[9]. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Cell Plating: Harvest and resuspend cells in Opti-MEM medium. Plate cells into a 384-well white plate at a density of 1×104 cells/well.

  • Tracer Addition: Add the appropriate NanoBRET Tracer (a fluorescent ATP-competitive probe) at a concentration optimized for the specific kinase (typically Kd​ concentration).

    • Self-Validation Step: Include "No Tracer" control wells to establish background luminescence.

  • Compound Treatment: Add the novel pyrido[2,3-d]pyrimidin-7(8H)-one compounds in a 10-point dose-response curve (e.g., 10 μ M down to 0.5 nM). Include a DMSO vehicle control (0.1% final concentration)[6].

  • Incubation: Incubate the plates for 2 hours at 37°C to allow the compound to equilibrate and compete with the Tracer for the kinase ATP-binding site[8].

  • Substrate Addition & Reading: Add the NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor. Read the donor emission (460 nm) and acceptor emission (618 nm) using a luminescence microplate reader.

  • Data Analysis: Calculate the milliBRET units (ratio of 618 nm / 460 nm ×1000 ). Plot the BRET ratio against the log of the compound concentration to determine the cellular EC50​ [5][8].

Protocol 2: Cell Cycle Analysis via Propidium Iodide Flow Cytometry

Causality Check: Because CDK4/6 and SIK inhibitors block the G1/S phase transition, measuring total cell viability is insufficient. PI flow cytometry accurately quantifies the percentage of cells trapped in the G0/G1 phase, validating the cytostatic mechanism of action[4][12].

Materials: Target cancer cell lines (e.g., MDA-MB-231 or MCF-7), Propidium Iodide (PI), RNase A, cold 70% Ethanol, PBS.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in 6-well plates at a density of 3×105 cells/well and incubate overnight to allow adherence[4].

  • Compound Exposure: Treat cells with the novel pyrido-pyrimidine compounds at and their established EC50​ concentrations. Include a DMSO vehicle control and a positive control (e.g., 500 nM Palbociclib)[10][11]. Incubate for 24 to 48 hours.

  • Harvesting: Collect the culture media (to retain any detached/apoptotic cells), trypsinize the adherent cells, and pool them together. Centrifuge at 300 × g for 5 minutes and wash the pellet with cold PBS[4].

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent clumping. Fix at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the pellet in 0.5 mL of PI/RNase staining buffer (typically 50 μ g/mL PI and 100 μ g/mL RNase A in PBS).

    • Self-Validation Step: RNase A is critical; without it, PI will bind to double-stranded RNA, creating false-positive DNA content readings.

  • Incubation: Incubate for 30 minutes at room temperature in the dark[4].

  • Flow Cytometry Analysis: Acquire data using a flow cytometer (e.g., BD Fortessa). Gate out doublets using a PI-Width vs. PI-Area plot. Analyze a minimum of 10,000 single-cell events.

  • Interpretation: Quantify the percentage of cells in G0/G1 (2N DNA content), S phase (between 2N and 4N), and G2/M (4N DNA content). A successful cytostatic pyrido-pyrimidine will show a significant increase in the G0/G1 population compared to the DMSO control (e.g., >80% G1 arrest)[11][12].

References

  • Vertex Pharmaceuticals. (2016). WO2016015598A1 - 2-amino-pyrido[2,3-d]pyrimidin-7(8h)-one derivatives as cdk inhibitors and uses thereof. Google Patents.
  • Hanke, T., et al. (2023). Development of selective pyrido[2,3-d]pyrimidin-7(8H)-one-based Mammalian STE20-like (MST3/4) kinase inhibitors. bioRxiv. Available at:[Link]

  • Hanke, T., et al. (2026). Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily. ResearchGate. Available at:[Link]

  • American Chemical Suppliers. palbociclib isethionate suppliers USA. Available at:[Link]

  • IGI Global. (2018). QSAR and Structure-Based Docking Studies of Aryl Pyrido[2,3-d] pyrimidin-7(8H)-ones. Available at:[Link]

  • Liu, C.-Y., et al. (2017). Combination of palbociclib with enzalutamide shows in vitro activity in RB proficient and androgen receptor positive triple negative breast cancer cells. PLOS One. Available at:[Link]

  • Front. Oncol. (2021). Palbociclib Induces Senescence in Melanoma and Breast Cancer Cells and Leads to Additive Growth Arrest in Combination With Irradiation. Frontiers. Available at:[Link]

  • Leung, E.Y., et al. (2022). Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action. MDPI. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Rapid Synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-one Core via Microwave-Assisted One-Pot Three-Component Reaction

Abstract The Pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system due to its profound importance in medicinal chemistry, exhibiting a wide range of biological activities including kinase inhibition and an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system due to its profound importance in medicinal chemistry, exhibiting a wide range of biological activities including kinase inhibition and anticancer properties.[1][2] This application note provides a detailed protocol for the efficient, one-pot, three-component synthesis of a representative 5-aryl-7-amino-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile using microwave irradiation. This method leverages the benefits of microwave-assisted organic synthesis (MAOS) to dramatically reduce reaction times, improve yields, and promote green chemistry principles compared to conventional heating methods.

Introduction: The Significance of Pyrido[2,3-d]pyrimidines and Microwave Synthesis

Pyrido[2,3-d]pyrimidin-7(8H)-ones and their derivatives are of significant interest in drug discovery.[3] Their structural similarity to DNA and RNA purine bases allows them to interact with a variety of biological targets.[2] Traditional multi-step syntheses of these compounds are often time-consuming, require harsh conditions, and result in modest yields.[4]

Microwave-assisted synthesis has emerged as a powerful technology in organic chemistry, utilizing microwave energy to heat reactions directly and efficiently.[5][6] This is achieved through the interaction of the microwave field with polar molecules in the reaction mixture, leading to rapid and uniform heating.[7] The primary advantages of this approach include a significant reduction in reaction time, often from hours to minutes, and frequently higher product yields with fewer byproducts.[8][9] This protocol details a one-pot synthesis that combines these advantages, providing a rapid and resource-efficient route to this valuable chemical scaffold.

Mechanistic Rationale: The Domino Knoevenagel-Michael-Cyclization Cascade

The one-pot synthesis of the pyrido[2,3-d]pyrimidine core proceeds through a well-established domino reaction sequence involving a Knoevenagel condensation, followed by a Michael addition, and an intramolecular cyclization.[10][11]

  • Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation between an aromatic aldehyde and an active methylene compound (malononitrile). This step forms an electron-deficient α,β-unsaturated intermediate, often referred to as a Knoevenagel adduct.[5][12]

  • Michael Addition: The C5-position of 6-aminouracil, acting as a nucleophile, then attacks the β-carbon of the Knoevenagel adduct in a classic Michael 1,4-addition.[5]

  • Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes a final intramolecular cyclization, where the amino group attacks one of the nitrile groups, followed by tautomerization to yield the stable, final pyrido[2,3-d]pyrimidin-7(8H)-one product.[12]

The use of microwave irradiation accelerates each of these steps, leading to a rapid overall transformation.

Reaction_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Tautomerization A Aromatic Aldehyde + Malononitrile B α,β-Unsaturated Intermediate (Knoevenagel Adduct) A->B Base/Heat D Michael Adduct Intermediate B->D Nucleophilic Attack C 6-Aminouracil C->D Nucleophilic Attack E Cyclized Intermediate D->E Intramolecular Cyclization F Pyrido[2,3-d]pyrimidin-7(8H)-one E->F Tautomerization

Caption: Domino Knoevenagel-Michael-cyclization reaction pathway.

Detailed Experimental Protocol

This protocol describes the synthesis of 7-Amino-5-(4-chlorophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile as a representative example.

Materials and Reagents:

  • 4-Chlorobenzaldehyde (Reagent grade, ≥98%)

  • Malononitrile (Reagent grade, ≥99%)

  • 6-Aminouracil (Reagent grade, ≥97%)

  • N,N-Dimethylformamide (DMF) (Anhydrous, 99.8%)

  • Ethanol (95%)

  • Deionized Water

Equipment:

  • Dedicated microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Analytical balance

  • Standard laboratory glassware

  • Filtration apparatus (Büchner funnel)

  • Melting point apparatus

Reaction Workflow:

Experimental_Workflow start Start reagents 1. Weigh & Combine Reactants (4-Chlorobenzaldehyde, Malononitrile, 6-Aminouracil) in MW vessel start->reagents solvent 2. Add DMF (3 mL) and Magnetic Stir Bar reagents->solvent seal 3. Seal the Reaction Vessel solvent->seal irradiate 4. Microwave Irradiation (120 °C, 10 min, 250W max) seal->irradiate cool 5. Cool to Room Temperature irradiate->cool precipitate 6. Add Cold Water (10 mL) to Precipitate Product cool->precipitate filter 7. Collect Solid by Vacuum Filtration precipitate->filter wash 8. Wash with Ethanol/Water (1:1) filter->wash dry 9. Dry the Product (Vacuum Oven, 60 °C) wash->dry characterize 10. Characterize Product (MP, NMR, MS) dry->characterize end End characterize->end

Caption: Step-by-step workflow for microwave-assisted synthesis.

Procedure:

  • To a 10 mL microwave reaction vessel containing a magnetic stir bar, add 4-chlorobenzaldehyde (1.0 mmol, 140.6 mg), malononitrile (1.2 mmol, 79.3 mg), and 6-aminouracil (1.0 mmol, 127.1 mg).

  • Add 3 mL of N,N-Dimethylformamide (DMF) to the vessel.

  • Securely cap the vessel.

  • Place the vessel in the cavity of the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 120 °C for 10 minutes, with a maximum power setting of 250 W and stirring enabled.

  • After the irradiation is complete, allow the vessel to cool to room temperature (typically via automated cooling jet).

  • Pour the reaction mixture into a beaker containing 10 mL of cold deionized water to precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with a cold 1:1 mixture of ethanol and water (2 x 5 mL).

  • Dry the purified product in a vacuum oven at 60 °C to a constant weight.

  • Characterize the final product by determining its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, MS).

Expected Results and Data

The described protocol typically affords the desired pyrido[2,3-d]pyrimidine derivatives in high yields and short reaction times. The solid product is usually obtained as a pale yellow or off-white powder.

Table 1: Representative Data for Microwave-Assisted Synthesis of Pyrido[2,3-d]pyrimidine Derivatives [4]

AldehydeSolventPower (W)Time (min)Temp (°C)Yield (%)
BenzaldehydeDMF250812092
4-ChlorobenzaldehydeDMF2501012095
4-MethoxybenzaldehydeDMF2501012093
4-NitrobenzaldehydeDMF2501212089
Thiophene-2-carboxaldehydeDMF250812090

Yields are for isolated, purified products.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Impure Reagents: Starting materials may be old or contain impurities.[13]- Insufficient Heating: Microwave power or temperature may be too low.- Moisture: Presence of water in non-aqueous solvents can hinder the reaction.- Use freshly opened or purified reagents.- Increase the reaction temperature in 10 °C increments or increase microwave power.- Ensure the use of anhydrous solvent.
Formation of Side Products - Overheating/Extended Time: Prolonged reaction time or excessive temperature can lead to decomposition or side reactions.[14]- Incorrect Stoichiometry: Molar ratios of reactants are not optimal.- Monitor the reaction by TLC and reduce the irradiation time.- Decrease the reaction temperature.- Verify the stoichiometry, particularly ensuring a slight excess of the active methylene component is used.
Product is Oily or Difficult to Precipitate - Impurity Presence: Presence of soluble impurities may inhibit crystallization.- Solvent Choice: The precipitation solvent may not be optimal.- Attempt to triturate the oil with a non-polar solvent like hexane.- Try precipitating in an ice bath or use alternative anti-solvents.- Purify the product using column chromatography.

Conclusion

This application note demonstrates a highly efficient, rapid, and robust protocol for synthesizing the medicinally important pyrido[2,3-d]pyrimidin-7(8H)-one scaffold using microwave irradiation. The one-pot, three-component approach is consistent with the principles of green chemistry by reducing reaction times, energy consumption, and often simplifying product work-up.[15] This methodology provides a valuable tool for medicinal chemists and researchers in drug discovery, enabling the rapid generation of diverse libraries of these heterocyclic compounds for biological screening.

References

  • Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 7-14. Available at: [Link]

  • Shaabani, A., et al. (2016). Domino Knoevenagel condensation–Michael addition–cyclization for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines via pyridinium ylides in water. RSC Advances, 6(79), 75677-75681. Available at: [Link]

  • de Oliveira, K. T., et al. (2024). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective. ACS Omega. Available at: [Link]

  • Al-Mulla, A. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12156-12181. Available at: [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. (A general reference for the principles of microwave synthesis).
  • Lidström, P., et al. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.
  • Gnanaoli, K., et al. MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. World Journal of Pharmaceutical Research, 8(5), 1315-1335. Available at: [Link]

  • Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. ResearchGate. Available at: [Link]

  • Phatangare, K., et al. (2015). Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity. Bioorganic & Medicinal Chemistry Letters, 25(22), 5220-5225. Available at: [Link]

  • Phatangare, K., et al. (2015). Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity. National Institutes of Health. Available at: [Link]

  • Vanderwel, S. N., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, 43(23), 4381-4389. Available at: [Link]

  • Dandia, A., et al. (2013). Microwave-assisted synthesis of nitrogen-containing heterocycles. Journal of Heterocyclic Chemistry, 50(S1), E1-E24. Available at: [Link]

  • Gnanaoli, K., et al. MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. ResearchGate. Available at: [Link]

  • Sharma, P., & Rane, N. (2008). Facile one pot microwave enhanced multistep synthesis of novel biologically important scaffold spiro[indole-pyridopyrimidines]. Semantic Scholar. Available at: [Link]

  • Rathod, S. M., & Joshi, S. N. (2014). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research, 6(3), 2024-2030. Available at: [Link]

  • Kysil, A., et al. (2017). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 7(60), 37943-37951. Available at: [Link]

  • Teixidó, J., & Borrell, J. I. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. Available at: [Link]

  • El-Gohary, N. S. (2015). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Organic and Pharmaceutical Chemistry, 10(4), 734-772. Available at: [Link]

  • Janssen Pharmaceutica NV. (2015). Pyrido[2,3-d]pyrimidine-7(8H)-one derivatives for the treatment of infections caused by Flaviviridae. Google Patents.
  • Teixidó, J., & Borrell, J. I. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2022). Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica, 64(5), 819-828. Available at: [Link]

Sources

Application

Application of Pyrido[2,3-d]pyrimidin-7(8H)-one in CDK4/6 inhibitor development

An in-depth technical guide on the application of the Pyrido[2,3-d]pyrimidin-7(8H)-one scaffold in CDK4/6 inhibitor development, designed for researchers and drug development professionals. Introduction: The Pyrido[2,3-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the application of the Pyrido[2,3-d]pyrimidin-7(8H)-one scaffold in CDK4/6 inhibitor development, designed for researchers and drug development professionals.

Introduction: The Pyrido[2,3-d]pyrimidin-7(8H)-one Privileged Scaffold

In modern oncology drug discovery, the pyrido[2,3-d]pyrimidine nucleus is recognized as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological receptors[1]. Specifically, the pyrido[2,3-d]pyrimidin-7(8H)-one substructure has been heavily optimized to act as a highly selective, ATP-competitive inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6)[1][2].

This scaffold forms the core of blockbuster therapeutics such as Palbociclib and Ribociclib , which have fundamentally transformed the clinical management of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) metastatic breast cancer[3][4].

Mechanistic Rationale & Pathway Targeting

To design effective inhibitors, one must understand the causality of the target pathway. CDK4 and CDK6 are core drivers of the cell cycle. Upon mitogenic stimulation, they partner with Cyclin D to phosphorylate the retinoblastoma (Rb) protein[5]. Hyper-phosphorylation at specific serine residues (e.g., Ser780, Ser795) induces a conformational change that inactivates Rb, releasing the E2F transcription factor and driving the cell from the G1 phase into the S phase[5].

Pyrido[2,3-d]pyrimidin-7(8H)-one derivatives act by lodging deeply into the ATP-binding pocket (hinge region) of the CDK4/6-Cyclin D complex. The introduction of a bulky aliphatic group (such as a cyclopentyl ring at the N8 position) exploits the unique hydrophobic pocket of CDK4/6, conferring extreme selectivity over other kinases like CDK2[2][3].

G Mitogens Mitogenic Signals (Growth Factors) CyclinD Cyclin D1/2/3 Mitogens->CyclinD Upregulates Complex Cyclin D-CDK4/6 Complex (Active Kinase) CyclinD->Complex CDK46 CDK4 / CDK6 CDK46->Complex pRb Phospho-Rb (pSer780) (Inactive) Complex->pRb Phosphorylates Inhibitor Pyrido[2,3-d]pyrimidin-7(8H)-one (e.g., Palbociclib) Inhibitor->Complex Competes for ATP pocket Rb Retinoblastoma Protein (Rb) (Unphosphorylated - Active) Rb->pRb E2F E2F Transcription Factor (Bound to Rb) Rb->E2F Sequesters FreeE2F Free E2F (Active) pRb->FreeE2F Releases CellCycle G1 to S Phase Transition (Cell Proliferation) FreeE2F->CellCycle Transcription of S-phase genes

Mechanism of CDK4/6 inhibition by Pyrido[2,3-d]pyrimidin-7(8H)-one derivatives.

Synthesis Protocol for Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives

The synthesis of this privileged scaffold requires strict regiocontrol to ensure the correct placement of the hinge-binding motifs and solvent-exposed tails[6].

Synthesis Step1 Pyrimidine Core (Halogenated) Step2 Amine Substitution (Cyclopentylamine) Step1->Step2 Step3 Heck Coupling & Cyclization (Forming Pyridone Ring) Step2->Step3 Step4 Buchwald-Hartwig Amination (Solvent-exposed tail) Step3->Step4 Product Final API (e.g., Palbociclib) Step4->Product

General synthetic workflow for Pyrido[2,3-d]pyrimidin-7(8H)-one CDK4/6 inhibitors.

Step-by-Step Methodology
  • Preparation of the Pyrimidine Core : Begin with 2,4-dichloro-5-bromo-pyrimidine.

  • Regioselective Amine Substitution (C4 Position) : React the core with cyclopentylamine in the presence of a mild base (e.g., triethylamine) in dichloromethane at 0°C to room temperature.

    • Causality: The bulky cyclopentyl group is essential; it perfectly occupies the hydrophobic pocket of CDK4/6, which is structurally distinct from the equivalent pocket in CDK2, driving the compound's high selectivity[2].

  • Heck Coupling and Intramolecular Cyclization : React the C5-bromo intermediate with an acrylate derivative (e.g., ethyl crotonate) using a Palladium catalyst (e.g., Pd(OAc)2​ ), followed by base-promoted cyclization at elevated temperatures (80-100°C)[6].

    • Causality: This step constructs the crucial 7(8H)-one pyridone ring, which acts as the primary hydrogen bond donor/acceptor system interacting with the kinase hinge region.

  • Late-Stage Amination (C2 Position) : Perform a Buchwald-Hartwig cross-coupling using a substituted 2-aminopyridine (e.g., 5-(piperazin-1-yl)pyridin-2-amine).

    • Causality: This functional group extends out of the kinase pocket into the solvent-exposed region. It does not heavily influence binding affinity but drastically improves aqueous solubility and pharmacokinetic properties.

  • Salt Formation : Convert the free base to an isethionate or hydrochloride salt using 2-hydroxyethanesulfonic acid or HCl to enhance bioavailability for in vivo applications[7].

In Vitro Pharmacological Validation: HTRF Cellular Kinase Assay

To validate the efficacy of newly synthesized Pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, a cell-based Homogeneous Time-Resolved Fluorescence (HTRF) assay measuring Phospho-Rb (Ser780) is the industry standard[5].

Expertise Insight: While biochemical ADP-Glo assays measure direct kinase inhibition, cell-based HTRF assays are critical because they validate cell permeability and target engagement in a physiological ATP environment. We specifically monitor Ser780 because it is exclusively phosphorylated by CDK4/6, whereas other sites (like Ser807/811) can be redundantly phosphorylated by CDK2, leading to false negatives in selectivity profiling.

Step-by-Step Protocol: HTRF Phospho-Rb (Ser780) Assay
  • Self-Validating System Setup : Always run a positive control (Palbociclib standard) and a negative vehicle control (0.5% DMSO). Calculate the Z'-factor; an assay is only considered robust and trustworthy if Z′>0.6 .

  • Cell Plating : Seed MCF-7 (HR+ breast cancer) cells at 25,000 cells/well in 75 µL of EMEM (+10% FBS) in a 96-well clear-bottom assay plate. Allow adherence overnight[5].

  • Compound Treatment : Prepare 10-point serial dilutions of the synthesized inhibitor in DMSO. Dilute into culture media to achieve a 4X final concentration. Add 25 µL to the cells (Final DMSO must remain ≤0.5% ). Incubate for 20 hours[5].

  • Lysis : Remove 70 µL of media. Add 10 µL of 4X supplemented lysis buffer (containing protease/phosphatase inhibitors). Incubate for 30 minutes at room temperature on an orbital shaker at 350 rpm[5].

    • Causality: The orbital shaker ensures uniform physical shearing of the cell membrane without the need for harsh detergents that might degrade delicate phospho-epitopes.

  • HTRF Detection : Transfer 16 µL of the lysate to a low-volume 384-well HTRF plate. Add 4 µL of premixed HTRF antibodies (Eu-Cryptate donor-labeled anti-total Rb and d2 acceptor-labeled anti-pSer780 Rb)[5].

  • Incubation & Reading : Incubate for 2 to 4 hours at room temperature. Read on a time-resolved fluorescence microplate reader (e.g., EnVision) using laser excitation. Collect emissions at 665 nm (acceptor) and 620 nm (donor)[5].

  • Data Analysis : Calculate the HTRF ratio: (665nm/620nm)×104 . Plot dose-response curves using a 4-parameter logistic fit to determine the IC50​ .

Quantitative Data Presentation

The structural tuning of the Pyrido[2,3-d]pyrimidin-7(8H)-one scaffold yields distinct pharmacological profiles. Below is a comparative summary of benchmark inhibitors utilizing this core.

Compound NameScaffold CoreTarget IC50​ (CDK4) IC50​ (CDK6) IC50​ (CDK2)Clinical Status
Palbociclib (PD-0332991)Pyrido[2,3-d]pyrimidin-7(8H)-oneCDK4/611 nM16 nM>10,000 nMFDA Approved[3][7]
Ribociclib (LEE011)Pyrido[2,3-d]pyrimidin-7(8H)-oneCDK4/610 nM39 nM>50,000 nMFDA Approved[4]

(Note: The extreme differential between CDK4/6 and CDK2 IC50​ values highlights the selectivity driven by the N-cyclopentyl substitution on the pyridone ring).

References

  • Chemdad . Palbociclib Five Chongqing Chemdad Co., Ltd. Available at: [Link]

  • Google Patents. CN109867673B - Method for synthesizing palbociclib.
  • American Chemical Suppliers . Palbociclib isethionate suppliers USA. Available at:[Link]

  • National Institutes of Health (PMC) . Clinician's guide: expert insights on the use of CDK4/6 inhibitors in patients with early breast cancer. Available at: [Link]

Sources

Method

Unambiguous Structural Elucidation of Pyrido[2,3-d]pyrimidin-7(8H)-ones: An Application Note on Advanced NMR Spectroscopic Methods

Introduction: The Significance of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold The Pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development.[1][2] Its structu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold

The Pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development.[1][2] Its structural resemblance to purine bases makes it an ideal framework for designing molecules that can interact with a wide array of biological targets, including protein kinases.[3][4] Notably, this scaffold is the foundation for several approved drugs and clinical candidates, such as the CDK4/6 inhibitor Palbociclib, used in the treatment of breast cancer.[5] Given the critical importance of this molecular framework, the unequivocal confirmation of its structure, including the precise assignment of substituents and differentiation between potential isomers, is a non-negotiable aspect of the synthesis and characterization process.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[6][7] This application note provides a comprehensive, field-proven guide to the state-of-the-art NMR techniques required for the complete characterization of Pyrido[2,3-d]pyrimidin-7(8H)-one derivatives. We will move beyond a simple listing of experiments to explain the causality behind the protocols, ensuring a deep understanding of how to generate and interpret high-quality, unambiguous data. This guide is intended for researchers, scientists, and drug development professionals who routinely encounter this important class of heterocyclic compounds.

Core Analytical Strategy: A Multi-dimensional Approach

The complete structural assignment of a novel Pyrido[2,3-d]pyrimidin-7(8H)-one derivative is rarely achievable with one-dimensional (1D) NMR experiments alone due to the complexity of the spin systems and the potential for signal overlap. A multi-dimensional strategy, employing a suite of 1D and two-dimensional (2D) NMR experiments, is essential for a self-validating and trustworthy structural confirmation.[6]

The logical workflow for this analysis is as follows:

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments H1_NMR ¹H NMR (Proton Count & Coupling) C13_NMR ¹³C NMR (Carbon Count) H1_NMR->C13_NMR Initial Assessment COSY ¹H-¹H COSY (Proton-Proton Connectivity) H1_NMR->COSY Build Spin Systems DEPT DEPT-135 (Carbon Multiplicity) C13_NMR->DEPT Determine CHn HSQC ¹H-¹³C HSQC (Direct C-H Attachment) COSY->HSQC Assign Protonated Carbons HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC Connect Fragments Final_Structure Unambiguous Structure HMBC->Final_Structure Final Confirmation

Figure 1. A logical workflow for the comprehensive NMR-based structural elucidation of Pyrido[2,3-d]pyrimidin-7(8H)-ones.

Experimental Protocols: From Sample Preparation to Data Acquisition

The quality of the final NMR data is intrinsically linked to the meticulousness of the initial steps. The following protocols are designed to be self-validating systems, ensuring high-quality data for confident analysis.

Protocol 1: Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for Pyrido[2,3-d]pyrimidin-7(8H)-ones. Its high polarity effectively solubilizes these often crystalline compounds, and its residual proton signal (δ ~2.50 ppm) and carbon signals (δ ~39.5 ppm) typically do not overlap with key analyte signals. Furthermore, the N-H protons of the pyrimidinone ring are readily observable in DMSO-d₆.

  • Concentration: Prepare a solution of 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆. This concentration provides a good balance between achieving a strong signal-to-noise ratio and avoiding solubility issues.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

Protocol 2: 1D NMR Data Acquisition
  • ¹H NMR:

    • Acquire a standard single-pulse ¹H NMR spectrum.

    • Rationale: This initial spectrum provides crucial information on the number of distinct proton environments (chemical shifts), the relative number of protons in each environment (integration), and the neighboring protons (multiplicity and coupling constants).[6]

    • Pay close attention to the aromatic region (typically δ 7.0-9.0 ppm) and any signals corresponding to the N-H proton (often a broad singlet at δ > 10 ppm in DMSO-d₆).

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Rationale: This experiment reveals the number of unique carbon environments in the molecule. The chemical shifts provide initial clues about the types of carbons (e.g., C=O, aromatic C-H, aromatic quaternary C).

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Run a DEPT-135 experiment.

    • Rationale: This experiment is vital for determining the multiplicity of each carbon atom. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (including C=O) are not observed.[6] This information is critical for the subsequent analysis of 2D spectra.

Protocol 3: 2D NMR Data Acquisition
  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Acquire a gradient-selected COSY (gCOSY) spectrum.

    • Rationale: The COSY experiment identifies protons that are scalar-coupled to each other, typically over two or three bonds.[8] Cross-peaks in the 2D map connect coupled protons, allowing for the tracing of proton spin systems within the molecule (e.g., identifying adjacent protons on the pyridine ring).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Acquire a phase-sensitive, edited gradient HSQC spectrum.

    • Rationale: The HSQC experiment correlates each proton signal with the signal of the carbon to which it is directly attached (one-bond ¹JCH coupling).[9] This is the most reliable method for assigning protonated carbons. The edited version of the experiment also provides multiplicity information, with CH/CH₃ and CH₂ correlations appearing with opposite phases (e.g., different colors), corroborating the DEPT-135 data.[9]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Acquire a gradient-selected HMBC spectrum.

    • Rationale: The HMBC experiment is arguably the most powerful tool for piecing together the molecular puzzle. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[9] These long-range correlations are used to connect the spin systems identified in the COSY spectrum and to definitively place substituents and quaternary carbons within the molecular framework.

Data Analysis and Interpretation: A Guided Walkthrough

The following section outlines the systematic interpretation of the NMR data, using the Pyrido[2,3-d]pyrimidin-7(8H)-one core as a reference.

Expected Chemical Shifts

While the exact chemical shifts will vary with substitution, the following table provides representative ranges for the core scaffold based on literature data for substituted analogs.[1]

PositionAtom TypeTypical ¹H Chemical Shift (δ, ppm)Typical ¹³C Chemical Shift (δ, ppm)Notes
2C-155 - 162Highly dependent on substituent (e.g., -NH₂, -OR).
4C-158 - 165Often a quaternary carbon, sensitive to substitution.
4aC-115 - 125Quaternary carbon at the ring junction.
5CH7.0 - 8.0 (doublet)110 - 120Coupled to H-6.
6CH8.0 - 9.0 (doublet)135 - 145Coupled to H-5. Deshielded due to proximity to N-8 and C=O.
7C=O-160 - 170Carbonyl carbon.
8NH10.0 - 12.0 (broad singlet)-Exchangeable proton, often broad.
8aC-150 - 158Quaternary carbon at the ring junction.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data Ranges for the Pyrido[2,3-d]pyrimidin-7(8H)-one Core.

Step-by-Step Interpretation
  • Identify Spin Systems with COSY: In the aromatic region of the COSY spectrum, look for a cross-peak connecting two doublets. This will correspond to the H-5/H-6 spin system of the pyridine ring. The proton at the higher chemical shift (more deshielded) is typically H-6.

  • Assign Protonated Carbons with HSQC: Use the HSQC spectrum to find the one-bond correlations for H-5 and H-6. This will unambiguously assign C-5 and C-6 in the ¹³C spectrum. All other protonated carbons (from substituents) can be assigned in a similar fashion.

  • Connect the Fragments with HMBC: This is the crucial step for confirming the core structure and placing substituents. Look for the following key long-range correlations:

    • H-5 should show correlations to C-4 , C-7 , and C-8a . The correlation to the carbonyl carbon (C-7) is particularly diagnostic.

    • H-6 should show correlations to C-4a and C-8 .

    • The N-H proton at position 8 should show correlations to C-7 , C-6 , and C-8a .

    • Protons on substituents at positions 2 and 4 will show crucial correlations to the quaternary carbons of the pyrimidine ring (C-2, C-4, C-4a, C-8a), confirming their points of attachment.

Figure 2. Key HMBC correlations for the unambiguous assignment of the Pyrido[2,3-d]pyrimidin-7(8H)-one core structure.

Conclusion: Ensuring Structural Integrity

The combination of 1D NMR (¹H, ¹³C, DEPT-135) and 2D NMR (COSY, HSQC, HMBC) provides a robust and self-validating methodology for the complete and unambiguous structural characterization of novel Pyrido[2,3-d]pyrimidin-7(8H)-one derivatives. By following the detailed protocols and interpretation strategies outlined in this application note, researchers can ensure the highest level of scientific integrity in their work. This rigorous approach is fundamental to building accurate structure-activity relationships and advancing the development of new therapeutics based on this important heterocyclic scaffold.

References

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link][6]

  • Klapars, A., et al. (2005). 2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-ones. Structure−Activity Relationships Against Selected Tyrosine Kinases and in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry, 48(22), 7087–7102. [Link][3]

  • Jubete, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link][2][4][5]

  • Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link][8]

  • Columbia University, NMR Core Facility. HSQC and HMBC. [Link][9]

  • University of Wisconsin-Madison, Chemistry Department. Complex NMR experiments: 2D, selective, etc. [Link][10]

  • Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. In Modern Magnetic Resonance (pp. 1-36). Springer, Cham. [Link][11]

  • El-Faham, A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. RSC Medicinal Chemistry, 13(10), 1235-1251. [Link][12]

  • Bruker. (2006, May 16). 1D and 2D Experiments Step-by-Step Tutorial. [Link][13]

  • VanderWel, S. N., et al. (2005). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. ACS Medicinal Chemistry Letters, 6(10), 1064–1069. [Link][14]

  • University of California, San Diego. Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link][15]

  • Schiemann, K., et al. (2023, March 24). Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one-based inhibitors towards salt-inducible kinases. bioRxiv. [Link][16]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 582898, Pyrido(2,3-d)pyrimidine. [Link]

Sources

Application

Application Notes &amp; Protocols for In Vivo Dosing of Pyrido[2,3-d]pyrimidin-7(8H)-one Based Compounds

Introduction The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications, including oncology, in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications, including oncology, inflammation, and neurodegenerative diseases.[1][2] A significant portion of these compounds are developed as kinase inhibitors, making them highly relevant in cancer research.[3][4][5] The transition from promising in vitro data to a successful in vivo proof-of-concept is a critical bottleneck in drug development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vivo dosing protocols for this important class of molecules. Our focus is on the integration of physicochemical properties, pharmacokinetic-pharmacodynamic (PK/PD) relationships, and sound experimental design to ensure data integrity and reproducibility, all while upholding the highest standards of animal welfare.

Part 1: Pre-formulation and Foundational Strategy

A successful in vivo study begins long before the first dose is administered. The inherent properties of the test compound and the selection of the biological system are foundational pillars that dictate the study's outcome.

Physicochemical Characterization and Formulation Development

A primary challenge for many kinase inhibitors, including those based on the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, is poor aqueous solubility.[6][7] This characteristic can severely limit oral bioavailability and complicate parenteral administration.[8] Therefore, a systematic formulation development strategy is not just recommended; it is essential.

Key Compound Properties to Assess:

  • Aqueous Solubility: Determine solubility at various pH levels (e.g., 2.0, 5.0, 7.4) to anticipate behavior in the gastrointestinal tract.

  • Lipophilicity (LogP/LogD): This value helps predict absorption, membrane permeability, and potential for non-specific binding.[9]

  • pKa: Understanding the ionization state of the molecule is crucial for predicting its solubility and permeability across biological membranes.[9]

  • Crystal Form and Polymorphism: Different solid forms can have drastically different solubility and dissolution rates.

Formulation Development Workflow:

The goal is to create a vehicle that is well-tolerated by the animal model and ensures adequate exposure of the target tissues to the compound.

G cluster_0 Phase 1: Characterization cluster_2 Phase 3: Optimization & Validation A Assess Physicochemical Properties (Solubility, LogP, pKa, Stability) B Aqueous Vehicles (Saline, PBS) A->B Guides Selection C Co-solvent Systems (DMSO, PEG300, Ethanol) A->C Guides Selection D Surfactant-based Systems (Tween 80, Kolliphor) A->D Guides Selection E Suspensions (CMC, Methylcellulose) A->E Guides Selection F Lipid-Based Formulations (SEDDS, Oils) A->F Guides Selection G Evaluate Formulation Stability (Physical & Chemical) B->G Candidate Formulations C->G Candidate Formulations D->G Candidate Formulations E->G Candidate Formulations F->G Candidate Formulations H Conduct In Vivo Tolerance Study (Monitor weight, clinical signs) G->H Stable Formulations I Select Lead Formulation for PK/Efficacy H->I Tolerated Formulation

Caption: A systematic workflow for in vivo formulation development.

Table 1: Common Formulation Vehicles for Preclinical In Vivo Studies

Formulation TypeExample CompositionPrimary Route(s)Key Considerations
Co-solvent10% DMSO, 40% PEG300, 50% SalineIV, IPA common starting point for poorly soluble compounds.[10] Potential for hemolysis (PEG) and inflammation (DMSO) must be evaluated.
Suspension0.5% (w/v) CMC, 0.1% (v/v) Tween 80 in waterPOSuitable for oral gavage. Requires uniform suspension before each dose. Particle size can influence absorption rate.[8]
Lipid-BasedSelf-Emulsifying Drug Delivery Systems (SEDDS)POCan significantly enhance oral absorption of lipophilic drugs by presenting the drug in a solubilized state in the GI tract.[6][7]
ProdrugPhosphate ProdrugPO, IVA chemical modification strategy to transiently improve solubility. The prodrug is converted to the active parent drug in vivo.[8]
Selection of Animal Model & Ethical Considerations

The choice of animal model is critical for the clinical relevance of the study.[11] The model must be appropriate for the disease being studied and the specific scientific question.

  • Cell Line-Derived Xenografts (CDX): Human cancer cell lines are implanted (subcutaneously or orthotopically) into immunodeficient mice. These are useful for initial efficacy screening.[11][12]

  • Patient-Derived Xenografts (PDX): Fragments of a patient's tumor are implanted into immunodeficient mice. These models often better represent the heterogeneity and microenvironment of human tumors.[11][12]

  • Syngeneic Models: Immunocompetent mouse models where the tumor cell line and the host are from the same inbred strain. These are essential for studying the interaction of the therapeutic with the immune system.[11][12]

  • Genetically Engineered Mouse Models (GEMMs): Mice are engineered to develop tumors spontaneously due to specific genetic mutations (e.g., Kras-driven lung cancer), closely mimicking human disease progression.[12][13][14]

Ethical Mandate: All research involving animals must be conducted under strict ethical guidelines. The principles of the 3Rs (Replacement, Reduction, Refinement) must be the guiding framework for all experimental design.[15][16] Studies must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee, ensuring that animal welfare is prioritized and that any potential for pain or distress is minimized.[17][18]

Part 2: In Vivo Protocol Design and Execution

This section provides detailed protocols for key in vivo studies. These should be adapted based on the specific compound, target, and animal model.

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of the compound that can be administered without inducing dose-limiting toxicity, which will inform the dose levels for subsequent efficacy studies.

Protocol 1: Step-by-Step MTD Study

  • Animal Selection: Use healthy, non-tumor-bearing mice of the same strain as the planned efficacy model (e.g., BALB/c nude mice), typically 3-5 animals per dose group.

  • Acclimation: Allow animals to acclimate for at least one week prior to the study.[1]

  • Dose Group Selection: Establish 3-5 dose groups, starting with a low dose predicted to be safe based on in vitro cytotoxicity and escalating by a factor of 2-3x. Include a vehicle-only control group.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage) and schedule (e.g., once daily) for 7-14 consecutive days.

  • Monitoring: Record body weight and perform a clinical observation score (assessing posture, activity, fur texture, etc.) for each animal daily.

  • Toxicity Endpoints: The primary endpoint is typically a >20% loss of initial body weight. Other signs of severe toxicity (lethargy, respiratory distress) also warrant euthanasia and define a dose as not tolerated.

  • MTD Definition: The MTD is the highest dose level at which no dose-limiting toxicities are observed.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals to look for any visible organ abnormalities.

Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation Study

Objective: To understand the relationship between drug exposure (PK) and biological target modulation (PD). This is crucial for establishing a dosing schedule that maintains therapeutically relevant concentrations at the site of action.[19][20]

G cluster_0 PK/PD Study Workflow A Administer Single Dose to Tumor-Bearing Mice B Collect Blood & Tumor Samples at Serial Time Points (e.g., 0, 1, 4, 8, 24h) A->B Initiates Sampling C PK Analysis: Quantify Drug in Plasma (LC-MS/MS) B->C Blood Samples D PD Analysis: Measure Target Modulation in Tumor (Western Blot, IHC) B->D Tumor Samples E Establish Exposure-Response Relationship C->E Correlate Data D->E Correlate Data G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Activates RAS RAS RTK->RAS Activates Compound Pyrido[2,3-d]pyrimidin-7(8H)-one Kinase Inhibitor Compound->RTK Inhibits RAF RAF Compound->RAF Inhibits MEK MEK Compound->MEK Inhibits RAS->RAF RAF->MEK ERK ERK (p-ERK = PD Biomarker) MEK->ERK Nucleus Transcription Factors ERK->Nucleus Translocates & Activates Proliferation Cell Proliferation & Survival Nucleus->Proliferation

Caption: Generic kinase signaling pathway and potential points of inhibition.

Conclusion

The successful in vivo evaluation of pyrido[2,3-d]pyrimidin-7(8H)-one based compounds hinges on a methodical, multi-disciplinary approach. By thoroughly characterizing the compound's properties to develop a stable and tolerated formulation, selecting clinically relevant animal models, and meticulously designing integrated PK/PD and efficacy studies, researchers can generate robust and translatable data. This rigorous process is fundamental to de-risking clinical development and advancing novel therapeutic candidates toward the patients who need them.

References

  • QPS. (2019, October 15). Animal Welfare in Preclinical In Vivo Research. Retrieved from [Link]

  • Dar, A. C., et al. (n.d.). A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space. Retrieved from [Link]

  • Han, Y., et al. (2024, August 9). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. PMC. Retrieved from [Link]

  • Daouti, S., et al. (2010, January 6). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. PubMed. Retrieved from [Link]

  • Stewart, C., et al. (2018, April 3). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. ACS Publications. Retrieved from [Link]

  • Fischer, P. M., et al. (2005, July 1). In vitro and In vivo Pharmacokinetic-Pharmacodynamic Relationships for the Trisubstituted Aminopurine Cyclin-Dependent Kinase Inhibitors Olomoucine, Bohemine and CYC202. AACR Journals. Retrieved from [Link]

  • Patel, K. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]

  • Zhang, Y., et al. (2026, January 7). Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. ACS Publications. Retrieved from [Link]

  • Kumar, C. C., et al. (2007, November 16). Pharmacokinetic and Pharmacodynamic Properties of SB1317, a Potent and Orally Active Multi-Kinase Inhibitor. ASH Publications. Retrieved from [Link]

  • Irish Anti-Vivisection Society. (n.d.). RCSI Guidance for Pre-clinical Research. Retrieved from [Link]

  • BioBoston Consulting. (2025, January 9). Best Practices For Preclinical Animal Testing. Retrieved from [Link]

  • Fischer, P. M., et al. (2005, July 1). In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202. PubMed. Retrieved from [Link]

  • Division of Cancer Prevention. (n.d.). Animal Models Used by PREVENT. Retrieved from [Link]

  • ResearchGate. (n.d.). In vivo pharmacokinetic and pharmacodynamic analysis. Retrieved from [Link]

  • Toogood, P. L., et al. (2000, November 11). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. ACS Publications. Retrieved from [Link]

  • Jones, C. D., et al. (2025, January 25). Development of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors. ACS Publications. Retrieved from [Link]

  • Valli, E., et al. (2019, March 14). Transgenic Animal Models to Visualize Cancer-Related Cellular Processes by Bioluminescence Imaging. Frontiers. Retrieved from [Link]

  • Lee, G., et al. (2021, February 5). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. PubMed. Retrieved from [Link]

  • Raka, M., et al. (2023, November 25). Development of selective pyrido[2,3-d]pyrimidin-7(8H)-one-based Mammalian STE20-like (MST3/4) kinase inhibitors. ResearchGate. Retrieved from [Link]

  • Raka, M., et al. (2023, November 25). Development of selective pyrido[2,3-d]pyrimidin-7(8H)-one-based Mammalian STE20-like (MST3/4) kinase inhibitors. bioRxiv.org. Retrieved from [Link]

  • Raka, M., et al. (2023, March 30). Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H). bioRxiv.org. Retrieved from [Link]

  • MDPI. (2023, October 25). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]

  • Preprints.org. (2023, August 22). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors | Request PDF. Retrieved from [Link]

  • Iriepa, I., et al. (2019, November 16). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PMC. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Molecular Docking of Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives

Introduction: The Privileged Scaffold in Modern Drug Discovery The pyrido[2,3-d]pyrimidin-7(8H)-one core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry, earning the desig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The pyrido[2,3-d]pyrimidin-7(8H)-one core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold."[1][2] This is due to its structural resemblance to the purine bases of DNA and RNA, allowing it to interact with a wide array of biological targets with high affinity.[2][3][4] These compounds have demonstrated a broad spectrum of biomedical applications, most notably as potent inhibitors of various protein kinases.[5][6][7][8] A prime example of their clinical success is Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) approved for the treatment of HR-positive breast cancer.[1][9]

Given the vast chemical space available for derivatization at multiple positions on the scaffold, computational methods are indispensable for rationally guiding the design and screening of new analogues.[3] Molecular docking, a cornerstone of structure-based drug design, serves as a powerful tool to predict the binding modes and affinities of these derivatives within the active sites of their target proteins.[10] This application note provides a comprehensive, experience-driven protocol for conducting reliable and reproducible molecular docking studies on pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, aimed at researchers in drug discovery and development.

The Causality of Computational Choices: Why This Protocol?

A simple list of steps is insufficient for robust scientific inquiry. This guide explains the causality behind each procedural choice, ensuring a self-validating and trustworthy workflow. We will focus on a generalized protocol applicable to common docking suites such as the industry-standard Schrödinger Suite (Glide) and the widely accessible AutoDock Vina .[11][12] The principles, however, are universal.

The entire docking protocol is a system designed to reduce a complex biological recognition event into a computationally tractable model. The validity of the final prediction is entirely dependent on the rigor of each preceding step.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis PDB_Select 1. Target Selection (PDB Database) Receptor_Prep 2. Receptor Preparation (Add H, Assign Charges, Minimize) PDB_Select->Receptor_Prep Grid_Gen 5. Grid Generation (Define Binding Site) Receptor_Prep->Grid_Gen Ligand_DB 3. Ligand Library Generation (PubChem, ZINC, In-house) Ligand_Prep 4. Ligand Preparation (Generate 3D States, Assign Tautomers) Ligand_DB->Ligand_Prep Docking 7. Virtual Screening (Execute Docking Run) Ligand_Prep->Docking Validation 6. Protocol Validation (Redocking of Co-crystal Ligand) Grid_Gen->Validation Define space Validation->Docking Validated Parameters Analysis 8. Post-Docking Analysis (Scoring, Pose Inspection, Interaction Analysis) Docking->Analysis Hit_Selection 9. Hit Prioritization Analysis->Hit_Selection

Caption: General Molecular Docking Workflow.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system. The initial validation step (2.5) is critical and must be passed before proceeding to screen a library of novel compounds.

Target Protein (Receptor) Preparation

The goal of this phase is to convert a static crystal structure from the Protein Data Bank (PDB) into a chemically accurate model ready for docking.

  • 1. Selection of PDB Structure:

    • Action: Download the crystal structure of your target protein from the . Prioritize structures with high resolution (<2.5 Å), a co-crystallized ligand similar to the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, and minimal missing residues.[10]

    • Causality: A high-resolution structure provides more accurate atomic coordinates. A co-crystallized ligand definitively identifies the binding pocket and provides a reference for validation.

  • 2. Initial Cleanup and Pre-processing:

    • Action (Schrödinger Maestro): Use the Protein Preparation Wizard.[13]

    • Action (AutoDock Tools/UCSF Chimera): Manually delete alternate conformations, water molecules further than 5 Å from the binding site, and any non-protein molecules (ions, cofactors) not essential for binding.[14][15]

    • Causality: Raw PDB files often contain crystallographic artifacts (e.g., multiple positions for a single residue) and non-essential molecules that would interfere with the docking algorithm. Retaining specific water molecules that mediate key hydrogen bonds can be an advanced and beneficial step.

  • 3. Protonation and Optimization:

    • Action: Add hydrogen atoms. For ionizable residues (His, Asp, Glu), predict their protonation states at a physiological pH (e.g., 7.4). Optimize the hydrogen-bonding network.

    • Causality: Crystal structures typically do not resolve hydrogen atoms. Correct protonation is critical for accurately calculating electrostatic and hydrogen-bonding interactions, which are dominant forces in ligand binding.

  • 4. Restrained Minimization:

    • Action: Perform a brief, restrained energy minimization of the protein structure (e.g., using the OPLS force field). Heavy atoms are typically restrained to prevent significant deviation from the crystal structure coordinates.

    • Causality: This step relieves any steric clashes or geometric strain introduced during the addition of hydrogens, resulting in a more energetically favorable receptor conformation.

Ligand Preparation

This phase ensures the small molecules (your derivatives) are represented by realistic, low-energy 3D structures.

  • 1. 2D to 3D Conversion:

    • Action: Draw your pyrido[2,3-d]pyrimidin-7(8H)-one derivatives in a 2D chemical sketcher and convert them to 3D structures.

    • Causality: Docking algorithms operate in three-dimensional space.

  • 2. Tautomer and Ionization State Generation:

    • Action (Schrödinger LigPrep): Generate possible ionization states and tautomers at the target physiological pH.

    • Causality: Ligands can exist in multiple forms in solution. Failing to consider the biologically relevant protonation state or tautomer can lead to incorrect binding mode predictions.

  • 3. Energy Minimization:

    • Action: Minimize the energy of each generated ligand conformation.[8][16]

    • Causality: This ensures that the starting conformation for the docking simulation is physically plausible and not in a high-energy, strained state.[16]

Binding Site Definition and Grid Generation

This step defines the search space for the docking algorithm, focusing its computational effort on the region of interest.

  • Action: Define a bounding box (the "grid") that encompasses the active site of the protein.[17] If a co-crystallized ligand is present in your prepared receptor structure, center the grid on this ligand, ensuring the box is large enough to allow for rotational and translational sampling (e.g., a 20x20x20 Å cube).[18]

  • Causality: The docking program pre-calculates potential energy values for different atom types within this grid.[11] This dramatically speeds up the docking calculation by converting it into a rapid look-up process during the search phase.

Protocol Validation via Redocking

This is the most critical step for ensuring the trustworthiness of your entire protocol. You must demonstrate that your chosen settings can reproduce known experimental results.[19]

  • 1. Extract and Prepare the Co-crystallized Ligand: Take the original ligand from the PDB structure and process it through the same ligand preparation workflow (Step 2.2).

  • 2. Dock the Ligand: Dock this single prepared ligand back into its own receptor using the generated grid and chosen docking software settings (e.g., Glide SP or AutoDock Vina).

  • 3. Analyze the Result:

    • Action: Superimpose the top-scoring docked pose onto the original crystal pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose.[20]

    • Success Criterion: A successful validation is generally defined by an RMSD value < 2.0 Å .[21][22] This indicates that your protocol can accurately replicate the experimentally observed binding mode.

    • Causality: If the protocol fails to reproduce the known binding mode of a native ligand, it cannot be trusted to accurately predict the binding modes of novel compounds. Troubleshooting may involve adjusting grid size, protein preparation parameters, or docking precision settings.

Virtual Screening of the Derivative Library

Once the protocol is validated, you can proceed with docking your library of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives.

  • Action: Using the validated parameters (prepared receptor, grid file, and docking settings), run the virtual screening job for your entire prepared ligand library.

  • Causality: This applies the validated, systematic protocol to untested compounds to generate predictive models of their binding.

Post-Docking Analysis: Beyond the Score

The output of a docking run is a score and a pose. Blindly trusting the top score is a common pitfall.[23] Rigorous analysis is required to select the most promising candidates.

  • 1. Rank by Docking Score:

    • Action: Initially, rank all docked ligands by their docking score (e.g., GlideScore, Vina affinity in kcal/mol). Lower energy scores are theoretically more favorable.[24]

    • Causality: The scoring function provides a quantitative estimate of the binding affinity, allowing for a primary filter of the library.[10]

  • 2. Visual Inspection of Binding Poses:

    • Action: For the top-ranked compounds (e.g., top 10-20%), visually inspect their predicted binding poses in the context of the receptor's active site.

    • Causality: This is a critical sanity check. The predicted interactions must be chemically and sterically plausible. Look for strained conformations or poses that lack meaningful interactions.

  • 3. Analyze Key Interactions:

    • Action: Identify and catalog the specific molecular interactions between the ligand and protein residues. For pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, which often target kinase hinge regions, look for:

      • Hydrogen Bonds: The core scaffold is rich in H-bond donors and acceptors. The NH group at the 8-position, for example, can be a key H-bond donor.[25]

      • π-π Stacking: The aromatic rings of the scaffold can form favorable stacking interactions with aromatic residues like Phenylalanine (Phe) or Tyrosine (Tyr).[25]

      • Hydrophobic Interactions: Substituents on the core can occupy hydrophobic pockets.

    • Causality: The strength and nature of these interactions determine the binding affinity and selectivity. A good candidate should form a network of favorable interactions.

G cluster_kinase Generic Kinase Active Site Scaffold Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold Hinge Hinge Region Forms backbone H-bonds Scaffold->Hinge H-Bond (pyrimidine N, pyridone O/NH) Hydrophobic Hydrophobic Pocket (Leu, Val, Ile) Scaffold->Hydrophobic Hydrophobic Contact (substituents) Aromatic Aromatic Residue (Phe, Tyr) Scaffold->Aromatic π-π Stacking Solvent Solvent Exposed Region Site for bulky groups Scaffold->Solvent Vector for SAR exploration

Caption: Key Interactions of the Scaffold.

Data Presentation: Summarizing Docking Results

Organize your findings in a clear, tabular format to facilitate comparison and decision-making.

Ligand IDDocking Score (kcal/mol)Predicted Ki (nM, est.)Key H-Bond Interactions (Residue)Key Hydrophobic/π-Stacking Interactions (Residue)
Redock_Lig -9.825.5Cys310, Met312Leu245, Val290, Phe382
PD-01 -10.59.7Cys310, Met312Leu245, Ala265, Phe382
PD-02 -8.9150.2Met312Leu245, Val290
PD-03 -11.23.5Cys310, Met312, Asp381Leu245, Val290, Phe382, Tyr300

Table 1: Example summary of docking results against a hypothetical kinase target. Docking Score is the primary output from the software. Predicted Ki is an estimated inhibition constant derived from the score. Key interactions are identified through visual analysis.

Conclusion and Forward Look

Molecular docking, when performed with a rigorous and validated protocol, is an invaluable asset for accelerating the discovery of novel pyrido[2,3-d]pyrimidin-7(8H)-one derivatives. This guide provides a framework that emphasizes scientific integrity, ensuring that computational predictions are both reproducible and reliable. The output of this protocol—a prioritized list of compounds with predicted binding modes—serves as a strong foundation for subsequent experimental validation, lead optimization, and ultimately, the development of new therapeutic agents. Remember that docking is a predictive tool; its true power is realized when it is closely integrated with experimental feedback in an iterative design-test-learn cycle.

References

  • Jubete, G., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]

  • Puig de la Bellacasa, R., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PMC. [Link]

  • Estrada-Tejedor, R., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. MDPI. [Link]

  • Kolotaievska, M. V., et al. (2019). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Ukrainian Biochemical Journal. [Link]

  • Mubarak, M. S. (2023). Molecular docking protocol validation. ResearchGate. [Link]

  • Advent Informatics Pvt Ltd. (n.d.). Post-Docking Analysis and it's importance. Advent Informatics. [Link]

  • Jubete, G., et al. (2019). Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications. PubMed. [Link]

  • García-Rochel, D. (2024). Validation of Docking Methodology (Redocking). ResearchGate. [Link]

  • Butcher, S. E., & Pyle, A. M. (2004). Validation of Automated Docking Programs for Docking and Database Screening against RNA Drug Targets. Journal of Medicinal Chemistry. [Link]

  • Pham, T. A., & Jain, A. N. (2006). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. [Link]

  • Szychowski, K. A., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC. [Link]

  • Schrödinger. (n.d.). Docking and scoring. Schrödinger. [Link]

  • Szychowski, K. A., et al. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]

  • The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]

  • Kumar, S., et al. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. PMC. [Link]

  • Schrödinger. (n.d.). Virtual Screening With GLIDE. Schrödinger. [Link]

  • Schrödinger. (n.d.). How to dock molecules with softwares from Schrödinger Inc. Harvard University. [Link]

  • ScotCHEM. (n.d.). Preparing the protein and ligand for docking. ScotCHEM. [Link]

  • ScotCHEM. (2025). Preparing the protein and ligand for docking. ScotCHEM. [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. ResearchGate. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • The Scripps Research Institute. (2026). AutoDock Vina Documentation. The Scripps Research Institute. [Link]

  • Zhang, Z., et al. (2021). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. PubMed. [Link]

  • Scite.ai. (n.d.). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Scite.ai. [Link]

  • Schrödinger. (n.d.). Glide. Schrödinger. [Link]

  • Yan, C., & Wang, J. (2020). Improving Protein–Peptide Docking Results via Pose-Clustering and Rescoring with a Combined Knowledge-Based and MM–GBSA Scoring Function. ACS Publications. [Link]

  • SAMSON Team. (n.d.). Avoiding Common Pitfalls When Preparing Ligands for Docking. SAMSON Blog. [Link]

  • Knapp, S., et al. (2023). Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H). bioRxiv. [Link]

  • Schrödinger. (2013). Schrödinger Workshop 2013 - Structure Based Virtual Screening. Schrödinger. [Link]

  • Teach Yourself e-Series. (2025). Post Docking Analysis Simplified. Common Mistakes Corrected. YouTube. [Link]

  • Forli, S., et al. (2020). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • VanderWel, S. N., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. ACS Publications. [Link]

  • Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. MDPI. [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • Krpan, M., et al. (2016). Drug screening with the Autodock Vina on a set of kinases without experimentally established structures. FULIR. [Link]

  • El-Sayed, A. A., et al. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Semantic Scholar. [Link]

  • Gomaa, M. S., et al. (2023). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]

  • Li, Y., et al. (2024). Discovery of Pyrido[2,3-d]pyrimidin-7-one Derivatives as Highly Potent and Efficacious Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry. [Link]

  • Sharma, M. C., & Smita, S. (2018). QSAR and Structure-Based Docking Studies of Aryl Pyrido[2,3-d] pyrimidin-7(8H)-ones. IGI Global. [Link]

  • Al-Ostoot, F. H., et al. (2023). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. PMC. [Link]

  • Abdel-Aziz, M., et al. (2020). 3D‐ pharmacophore study molecular docking and synthesis of pyrido[2,3‐d]pyrimidine‐4(1H) dione derivatives with in vitro potential anticancer and antioxidant activities. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2020). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]

  • Al-Ostoot, F. H., et al. (2023). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Taylor & Francis. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in Pyrido[2,3-d]pyrimidin-7(8H)-one cyclization reactions

Welcome to the technical support center for the synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-ones. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-ones. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the cyclization reactions that form this critical heterocyclic scaffold. As a privileged structure in medicinal chemistry, the efficient synthesis of these compounds is paramount.[1][2][3][4] This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot low yields and other synthetic hurdles.

Troubleshooting Guide & FAQs

This section addresses specific issues that can arise during the synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-ones. The solutions are based on established chemical principles and field-proven strategies.

Question 1: My cyclization reaction to form the Pyrido[2,3-d]pyrimidin-7(8H)-one core is resulting in a very low yield. What are the most common causes?

Low yields in these cyclization reactions can typically be traced back to a few key areas: suboptimal reaction conditions (especially temperature), purity of starting materials, and the formation of stable, unreactive intermediates.[5]

Here is a logical workflow to diagnose the issue:

LowYield_Troubleshooting start Low Yield Observed sm_purity Verify Starting Material Purity (TLC, NMR, LC-MS) start->sm_purity reaction_cond Review Reaction Conditions (Temp, Time, Solvent) sm_purity->reaction_cond If purity is confirmed impure_sm Action: Purify starting materials (recrystallization, chromatography) sm_purity->impure_sm If impurities are found workup Evaluate Work-up & Purification reaction_cond->workup If conditions are correct optimize_cond Action: Optimize conditions (see Q2 & Q3) reaction_cond->optimize_cond If deviation is found side_reactions Investigate Potential Side Reactions workup->side_reactions If work-up is consistent optimize_workup Action: Modify work-up to minimize product loss workup->optimize_workup If losses are identified suppress_side Action: Adjust conditions to suppress side product formation (see Q4) side_reactions->suppress_side Identify and suppress

Caption: Troubleshooting workflow for low yield.

Question 2: I am using a thermal cyclization method, similar to the Gould-Jacobs reaction, and my yield is poor. How critical is the temperature?

Extremely critical. The thermal cyclization step in Gould-Jacobs type reactions requires significant thermal energy, often above 250 °C, to facilitate a 6-electron electrocyclization.[6] Insufficient temperature will lead to incomplete conversion of the anilidomethylenemalonate intermediate.

Causality: The high energy barrier is necessary to overcome the activation energy of the intramolecular ring-closing reaction.

Troubleshooting Steps:

  • Verify Temperature: Ensure your reaction setup is reaching the target temperature. Use a high-boiling point solvent like diphenyl ether or Dowtherm A.

  • Optimize Temperature & Time: If the literature temperature is not effective, a systematic optimization may be necessary.

EntryTemperature (°C)Time (min)Yield (%)
125030Low
227515Moderate
33005High
430015Moderate (decomposition observed)

This is example data; actual results will vary.

  • Consider Microwave Irradiation: Modern adaptations of the Gould-Jacobs reaction utilize microwave heating to achieve high temperatures rapidly and uniformly, often leading to shorter reaction times and improved yields.[6]

Question 3: My starting aminopyrimidine is not fully consumed, even after extended reaction times. What could be the issue?

This often points to issues with the quality of your starting materials or reagents, or a less reactive substrate.

Troubleshooting Steps:

  • Purity of Aminopyrimidine: Ensure your starting aminopyrimidine is pure and free of any byproducts from its synthesis.

  • Reagent Stoichiometry and Quality:

    • For reactions involving condensation with a malonate derivative (e.g., diethyl ethoxymethylenemalonate - DEEM), ensure the malonate is of high purity and used in appropriate stoichiometry (often a slight excess).[7]

    • If using a catalyst, ensure it is active.

  • Substrate Reactivity: Electron-withdrawing groups on the aminopyrimidine ring can decrease its nucleophilicity, slowing down the initial condensation step. In such cases, more forcing conditions (higher temperature, longer reaction time, or a catalyst) may be required.

Question 4: I am observing significant side product formation. What are the likely side reactions and how can I mitigate them?

Side product formation is a common cause of low yields. The nature of the side products depends on the specific synthetic route.

Common Side Reactions:

  • Dimerization/Polymerization: At high temperatures, starting materials or intermediates can polymerize.

    • Mitigation: Use a high-boiling, inert solvent to maintain a dilute solution. Add one reagent slowly to the other at high temperature.

  • Incomplete Cyclization: The intermediate may be stable and isolated as the major product if the cyclization conditions are not optimal.

    • Mitigation: Increase the temperature or reaction time for the cyclization step.

  • Hydrolysis: If water is present in the reaction mixture, ester groups can be hydrolyzed, especially at high temperatures.

    • Mitigation: Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Question 5: My reaction appears to go to completion by TLC, but I lose a significant amount of product during work-up and purification. What are some best practices?

Product loss during isolation is a frequent issue, especially with highly functionalized molecules that may have challenging solubility profiles.

Troubleshooting Work-up and Purification:

  • Precipitation/Crystallization:

    • If the product precipitates upon cooling, ensure complete precipitation by cooling to 0-5 °C.

    • Choose an appropriate anti-solvent for precipitation, but be mindful that this can also crash out impurities.

  • Solvent Extraction:

    • The product may have some solubility in the aqueous phase. Perform multiple extractions with an appropriate organic solvent.

    • If the product is basic, adjusting the pH of the aqueous layer can affect its solubility in the organic phase.

  • Chromatography:

    • Choose the right solvent system for column chromatography to ensure good separation from impurities.

    • Be aware of product stability on silica gel; some compounds can degrade. If this is suspected, consider using a different stationary phase (e.g., alumina) or minimizing the time on the column.

Key Experimental Protocols

Protocol 1: Microwave-Assisted Gould-Jacobs Type Cyclization

This protocol is an adaptation for improved efficiency and yield.[6]

  • Reaction Setup: In a 2.5 mL microwave vial, add the substituted 4-aminopyrimidine (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (3.0 eq). The excess DEEM can serve as both a reagent and a solvent.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 200-250 °C and hold for 10-30 minutes. Optimization of temperature and time is crucial for new substrates.

  • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Purification: Filter the solid product and wash it with a cold solvent like acetonitrile or ethanol. Dry the resulting solid under vacuum.

Protocol 2: Synthesis via Palladium-Catalyzed Coupling and Intramolecular Cyclization

This is an example of building the pyridine ring onto a pre-formed pyrimidine.[1]

Palbociclib_Intermediate start 5-bromo-N-cyclopentyl-2-chloropyrimidin-4-amine step1 Pd-catalyzed coupling with crotonic acid start->step1 intermediate Coupled Intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 product Pyrido[2,3-d]pyrimidin-7(8H)-one product step2->product

Caption: Workflow for Pd-catalyzed synthesis.

  • Palladium-Catalyzed Coupling: To a solution of the 5-bromopyrimidine derivative (1.0 eq) and crotonic acid (1.2 eq) in a suitable solvent (e.g., DMF or dioxane), add a palladium catalyst (e.g., Pd(OAc)2) and a phosphine ligand (e.g., PPh3) and a base (e.g., Et3N). Heat the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent. Purify the intermediate by column chromatography if necessary.

  • Intramolecular Cyclization: Dissolve the purified intermediate in a high-boiling solvent and heat to effect cyclization. The conditions for this step will vary depending on the substrate.

  • Isolation: Isolate the final product by precipitation or chromatography as described previously.

References

  • Gould–Jacobs reaction - Wikipedia. Available at: [Link]

  • Legrave, G.; Tois, J.; Laine, R.; Colliandre, L.; Sopkova-de Oliveira Santos, J.; Ravez, S.; Anizon, F.; Giraud, F.; Moreau, P. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules2019 , 24(22), 4169. Available at: [Link]

  • (PDF) Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Available at: [Link]

  • Gould-Jacobs reaction - wikidoc. Available at: [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - Scite.ai. Available at: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - MDPI. Available at: [Link]

  • Pyrido[2,3-d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. Available at: [Link]

  • Gould-Jacobs Reaction - Cambridge University Press & Assessment. Available at: [Link]

  • Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - MDPI. Available at: [Link]

  • The chemistry of pyrido[2,3-d]pyrimidines - JOCPR. Available at: [Link]

  • Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Available at: [Link]

  • Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H) - bioRxiv.org. Available at: [Link]

  • Development of Selective Pyrido[2,3-d]pyrimidin-7(8H)-one-Based Mammalian STE20-Like (MST3/4) Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily | bioRxiv. Available at: [Link]

  • Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases - ACS Publications. Available at: [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Enhancing Metabolic Stability of Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrido[2,3-d]pyrimidin-7(8H)-one derivatives. This guide provides in-depth troubleshooting advice and d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrido[2,3-d]pyrimidin-7(8H)-one derivatives. This guide provides in-depth troubleshooting advice and detailed protocols to address the common challenge of metabolic instability with this important chemical scaffold. The Pyrido[2,3-d]pyrimidin-7(8H)-one core is a privileged structure in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1][2] However, its nitrogen-rich heterocyclic nature presents specific metabolic liabilities that must be addressed to achieve favorable pharmacokinetic profiles.

This center is designed to be a practical resource, moving beyond simple step-by-step instructions to explain the underlying scientific principles, helping you make informed decisions to overcome metabolic hurdles in your drug discovery programs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the metabolic stability of this scaffold.

Q1: What are the most common metabolic liabilities of the Pyrido[2,3-d]pyrimidin-7(8H)-one scaffold?

A: The primary metabolic pathways for this class of compounds are typically Phase I oxidation reactions. The electron-deficient nature of the fused pyridine and pyrimidine rings makes them susceptible to two key enzyme families:

  • Cytochrome P450 (CYP) Enzymes: These enzymes, located primarily in liver microsomes, can oxidize various positions on the scaffold and its substituents. Unsubstituted or electron-rich aromatic rings appended to the core are common sites of hydroxylation.[3]

  • Aldehyde Oxidase (AO): This cytosolic enzyme is a major contributor to the metabolism of many nitrogen-containing heterocycles.[4] For pyridopyrimidinone structures, AO often oxidizes an electron-deficient carbon atom adjacent to a ring nitrogen, such as the C-2 position.[5][6] This pathway can lead to rapid in vivo clearance that is not predicted by standard microsomal stability assays.[5]

Q2: My compound is stable in Human Liver Microsomes (HLM), but shows high clearance in vivo. What could be the cause?

A: This is a classic indicator of metabolism by non-microsomal enzymes, most notably Aldehyde Oxidase (AO).[5] AO is a cytosolic enzyme and therefore its activity is minimal in microsomal preparations, which consist of vesicles from the endoplasmic reticulum.[4][5] If a compound is rapidly cleared in vivo but stable in microsomes, you should immediately investigate AO-mediated metabolism by conducting assays using liver cytosol or S9 fractions, which contain both microsomal and cytosolic enzymes.[7][8]

Q3: What is the general strategy for improving the metabolic stability of these derivatives?

A: The core strategy is a process of "identify and block."[9] First, you must identify the primary site of metabolism (the "metabolic soft spot"). This is typically done through metabolite identification studies using LC-MS/MS. Once the site is known, you can make targeted structural modifications to block or slow down the metabolic reaction.[9] Common approaches include:

  • Introducing electron-withdrawing groups (e.g., fluorine, chlorine) to deactivate aromatic rings towards CYP-mediated oxidation.[3][10]

  • Blocking the site of metabolism with a group that cannot be easily oxidized, such as a methyl group or a halogen. For example, if AO oxidizes the C-2 position, introducing a substituent at C-2 can completely block this pathway.[5][6]

  • Using deuterium substitution (the "kinetic isotope effect"). Replacing a hydrogen atom at a metabolic hotspot with its heavier isotope, deuterium, can slow the rate of bond cleavage by enzymes like CYPs, thereby improving stability.[11]

Q4: Can in silico tools predict the metabolic stability of my compounds?

A: Yes, in silico tools can be valuable for flagging potential liabilities early in the design process.[9] Various software packages can predict sites of metabolism for both CYP and AO enzymes based on the compound's structure. While these predictions are not always perfectly accurate, they are excellent for prioritizing which compounds to synthesize and for guiding the design of more stable analogues. They should always be used in conjunction with experimental in vitro data.

Part 2: Troubleshooting Guide

This section provides a problem-oriented approach to resolving specific experimental issues.

Issue 1: High Compound Depletion in Human Liver Microsome (HLM) Assay

You've run a standard HLM stability assay and find that your compound's concentration decreases rapidly over the 60-minute incubation period, indicating high intrinsic clearance.

Q: How can I confirm that the observed clearance is enzyme-mediated and not due to chemical instability?

A: This is a critical first validation step. Run a control incubation in the absence of the essential CYP cofactor, NADPH (Nicotinamide adenine dinucleotide phosphate). If the compound is stable in the "-NADPH" condition but is rapidly depleted in the "+NADPH" condition, the clearance is confirmed to be CYP-mediated. If the compound is unstable in both conditions, it may have inherent chemical instability in the assay buffer.

Q: How do I pinpoint which CYP isozyme is responsible?

A: You can perform co-incubations with specific, potent inhibitors for the major drug-metabolizing CYP isozymes (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6). A significant reduction in clearance in the presence of a specific inhibitor points to the involvement of that isozyme. Alternatively, you can use recombinant human CYP enzymes to test metabolism by individual isozymes directly.

Q: My metabolite identification shows hydroxylation on a phenyl ring substituent. How can I block this?

A: This is a common metabolic pathway. Consider the following structural modifications:

  • Introduce an Electron-Withdrawing Group (EWG): Placing a halogen (F, Cl) or a trifluoromethyl (-CF3) group on the phenyl ring, particularly at the site of hydroxylation (or para to it), will deactivate the ring towards oxidative attack.[3]

  • Replace the Phenyl Ring: Consider replacing the phenyl ring with a bioisostere that is less prone to oxidation, such as a pyridine or pyrazole ring.[3] The introduction of nitrogen atoms into an aromatic ring generally increases its resistance to CYP-mediated oxidation.[3]

Issue 2: Discrepancy Between In Vitro and In Vivo Clearance (The "AO Problem")

Your compound is very stable in HLM assays (e.g., >90% remaining after 60 min), but pharmacokinetic studies in rats or humans show low exposure and a short half-life.

Q: How do I definitively test for Aldehyde Oxidase (AO) metabolism?

A: The key is to use an in vitro system that contains active AO.

  • Run a stability assay using liver cytosol. Cytosol is the soluble fraction of the cell and is rich in AO.[5]

  • Compare clearance in microsomes vs. cytosol or S9 fraction. High clearance in cytosol or S9, coupled with low clearance in microsomes, is strong evidence for AO-mediated metabolism.

  • Use an AO inhibitor. Perform the cytosol or S9 assay in the presence of a known AO inhibitor, such as hydralazine or raloxifene.[5] Inhibition of clearance by these agents confirms AO's role.

Q: Metabolite ID confirms oxidation on the pyridopyrimidinone core itself, likely by AO. What are the best strategies to block this?

A: Research has shown that for similar scaffolds like pyrido[3,4-d]pyrimidin-4(3H)-one, the C-2 position is a primary site of AO-mediated oxidation.[5][6] The most effective strategy is direct modification of this metabolic hotspot.

  • Substitution at the Hotspot: Introducing a small substituent, such as a methyl or amino group, at the C-2 position can physically block the enzyme from accessing the site of oxidation. This has been shown to be a highly effective strategy to eliminate AO liability.[5][6]

  • Modulate Electronics: While direct blocking is often more effective, altering the electronic properties of the heterocyclic core can sometimes reduce AO susceptibility. However, this can also impact target potency and should be approached with caution.

Visual Troubleshooting Workflow

The following diagram illustrates a decision-making workflow for diagnosing and addressing metabolic stability issues.

troubleshooting_workflow start High In Vivo Clearance Observed in_vitro_test Run In Vitro Stability Assay (e.g., Human Liver Microsomes) start->in_vitro_test check_hlm Is Compound Stable in HLM? in_vitro_test->check_hlm hlm_unstable High Clearance in HLM check_hlm->hlm_unstable No hlm_stable Stable in HLM, but High In Vivo CL check_hlm->hlm_stable Yes check_nadph Is Clearance NADPH-Dependent? hlm_unstable->check_nadph cyp_mediated CYP-Mediated Metabolism check_nadph->cyp_mediated Yes chem_instability Potential Chemical Instability check_nadph->chem_instability No strategy_cyp Strategy: 1. Identify 'soft spot' (MetID) 2. Block site (e.g., F, Cl, Me) 3. Use Deuterium 4. Replace labile group cyp_mediated->strategy_cyp check_ao Test in Cytosol / S9 Fraction with/without AO inhibitor hlm_stable->check_ao is_ao Is Clearance High in Cytosol & Inhibited by AO Blocker? check_ao->is_ao ao_mediated AO-Mediated Metabolism is_ao->ao_mediated Yes other_pathway Consider Other Pathways: - UGTs (Phase II) - Other non-CYP enzymes is_ao->other_pathway No strategy_ao Strategy: 1. Identify site (often C-2) 2. Block site with substituent (e.g., Me, NH2) ao_mediated->strategy_ao

Caption: A decision tree for troubleshooting metabolic clearance.

Part 3: Key Experimental Protocols

This section provides standardized, step-by-step protocols for the essential assays discussed.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolism of a compound by CYP450 enzymes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM), (e.g., from a commercial supplier)

  • 0.1 M Phosphate Buffer, pH 7.4

  • NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Acetonitrile (ACN) with internal standard (e.g., 100 nM warfarin) for reaction quenching

  • 96-well incubation plates and analytical plates

  • Positive control compound with known metabolic rate (e.g., testosterone, verapamil)

Methodology:

  • Preparation: Thaw HLM at 37°C and dilute to a final protein concentration of 1 mg/mL in phosphate buffer. Keep on ice.

  • Compound Addition: Add phosphate buffer to the wells of a 96-well plate. Add a small volume of your test compound stock solution to achieve a final concentration of 1 µM. Include wells for the positive control.

  • Pre-incubation: Pre-warm the plate at 37°C for 10 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. This is your T=0 time point for the reaction. Immediately remove an aliquot from the T=0 wells and quench it by adding it to a 96-well plate containing cold ACN with an internal standard.

  • Time Course Incubation: Incubate the plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots from the respective wells and quench them in the ACN plate.

  • Sample Processing: Once all time points are collected, seal the ACN plate, vortex, and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new analytical plate. Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound relative to the internal standard at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is the elimination rate constant. From this, calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).

Data Interpretation Table:

% Remaining at 60 minIn Vitro Half-life (t½)Predicted In Vivo ClearanceClassification
> 85%> 180 minLowLow Risk
50 - 85%60 - 180 minLow to IntermediateMonitor
15 - 50%20 - 60 minIntermediate to HighHigh Risk
< 15%< 20 minHighVery High Risk
Visual Protocol Workflow

protocol_workflow prep Prepare Reagents (HLM, Buffer, Compound) pre_incubate Pre-incubate Plate (37°C, 10 min) prep->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate t0 Quench T=0 Sample (Cold ACN + IS) initiate->t0 incubate Incubate Plate at 37°C (Time points: 5, 15, 30, 60 min) initiate->incubate quench_all Quench All Time Points incubate->quench_all process Centrifuge to Pellet Protein quench_all->process analyze LC-MS/MS Analysis of Supernatant process->analyze calculate Calculate t½ and CLint analyze->calculate

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of Pyrido[2,3-d]pyrimidin-7(8H)-one CDK Inhibitors: A Technical Guide

Introduction The dysregulation of the cell cycle is a hallmark of cancer, frequently driven by the overactivation of the Cyclin D-Cyclin-Dependent Kinase 4/6 (CDK4/6) and Retinoblastoma (Rb) pathway. In recent years, sma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction The dysregulation of the cell cycle is a hallmark of cancer, frequently driven by the overactivation of the Cyclin D-Cyclin-Dependent Kinase 4/6 (CDK4/6) and Retinoblastoma (Rb) pathway. In recent years, small-molecule inhibitors targeting this axis have revolutionized the treatment of hormone receptor-positive (HR+) breast cancer. Among these, the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold has emerged as a privileged chemical framework, with Palbociclib serving as its archetypal representative[1].

While Palbociclib shares the same clinical indication as other CDK4/6 inhibitors like Ribociclib and Abemaciclib, their distinct chemical backbones dictate profound differences in kinase selectivity, mechanisms of action, and clinical toxicity profiles[2]. This guide objectively compares the pyrido[2,3-d]pyrimidin-7(8H)-one class against its alternatives, providing structural insights, quantitative efficacy data, and self-validating experimental protocols for preclinical evaluation.

Structural and Mechanistic Divergence To understand the comparative efficacy of these inhibitors, we must first examine their structural classifications:

  • Palbociclib: A classic pyrido[2,3-d]pyrimidin-7(8H)-one. The 8-cyclopentyl group and piperazine side chain are critical for its high selectivity toward the ATP-binding pocket of CDK4 and CDK6[1].

  • Ribociclib: A pyrrolo[2,3-d]pyrimidine. Though structurally related, the substitution of the pyridine ring with a pyrrole ring slightly alters its kinase affinity profile[3].

  • Abemaciclib: A pyrimidinyl-benzimidazole. This distinct scaffold allows it to bind a broader array of kinases beyond CDK4/6, fundamentally altering its pharmacodynamics[4].

These structural differences directly influence how each drug interacts with the cell cycle machinery.

CDK_Pathway Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4 / CDK6 CyclinD->CDK46 Binds & Activates Rb Retinoblastoma (Rb) CDK46->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases CellCycle G1 to S Phase Transition E2F->CellCycle Drives Inhibitor Pyrido[2,3-d]pyrimidin-7(8H)-ones (e.g., Palbociclib) Inhibitor->CDK46 Inhibits

CDK4/6-Rb-E2F signaling pathway and the targeted inhibition by pyrido[2,3-d]pyrimidin-7(8H)-ones.

Comparative Kinase Selectivity and Efficacy The true impact of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold is revealed in its kinome selectivity. Quantitative biochemical assays demonstrate that Palbociclib maintains an almost exclusive affinity for CDK4 and CDK6. In contrast, Abemaciclib exhibits potent off-target activity against CDK9, CDK1, and CDK2[4].

Table 1: Comparative IC50 Values of FDA-Approved CDK4/6 Inhibitors
InhibitorChemical ScaffoldCDK4 IC50 (nM)CDK6 IC50 (nM)CDK4:CDK6 RatioOff-Target Activity (e.g., CDK9)
Palbociclib Pyrido[2,3-d]pyrimidin-7(8H)-one9 – 1115 – 16~1:1.5Minimal / None
Ribociclib Pyrrolo[2,3-d]pyrimidine1039~1:4Minimal / None
Abemaciclib Pyrimidinyl-benzimidazole29.9~1:5High (IC50 ~57 nM)

Data synthesized from preclinical drug-exposure experiments[2],[5],[3].

Causality in Clinical Translation (E-E-A-T Insights) As an application scientist, it is crucial to understand why these IC50 values matter in a physiological context. The highly selective nature of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold restricts Palbociclib's mechanism to pure cytostasis (G1 cell-cycle arrest)[4]. Because bone marrow progenitor cells are highly dependent on CDK6 for proliferation, Palbociclib induces a predictable, reversible neutropenia[6].

Conversely, Abemaciclib's pyrimidinyl-benzimidazole structure allows it to inhibit CDK9. CDK9 is critical for the transcription of short-lived proteins via RNA Polymerase II. Inhibition of CDK9 alters glycogen synthase kinase 3 (GSK3) signaling, which is the primary mechanistic driver of the severe intestinal toxicity (diarrhea) uniquely observed with Abemaciclib[2]. However, this broader kinase profile also allows Abemaciclib to induce actual tumor cell death (cytotoxicity) and function effectively as a monotherapy[4],[6].

Experimental Methodologies: Self-Validating Protocols To objectively compare the efficacy of a novel pyrido[2,3-d]pyrimidin-7(8H)-one derivative against existing standards, researchers must employ self-validating assay systems. The following protocols are designed with built-in causality checks to ensure data integrity.

Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo)

Purpose: To determine the biochemical IC50 of the inhibitor against recombinant CDK4/Cyclin D1 and CDK6/Cyclin D3 complexes. Causality Check: ATP concentration must be set at the Michaelis constant ( Km​ ) for each specific kinase to accurately compare ATP-competitive inhibitors.

  • Preparation: Dilute recombinant CDK4/CycD1 and CDK6/CycD3 in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the pyrido[2,3-d]pyrimidin-7(8H)-one inhibitor (range: 0.1 nM to 10 μM) in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration <1%).

  • Reaction Initiation: Add the kinase/cyclin complex and a substrate peptide (e.g., Rb-derived peptide). Initiate the reaction by adding ATP at the predetermined Km​ concentration.

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Add ADP-Glo reagent to deplete unreacted ATP, followed by Kinase Detection Reagent to convert ADP to luminescence.

  • Validation: Include a no-enzyme control (baseline) and a vehicle control (100% activity). Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Target Engagement (Phospho-Rb Assay)

Purpose: To verify that the biochemical inhibition translates to intracellular target engagement. Causality Check: Use T47D cells (Rb-competent, highly dependent on CDK4/6) as the positive test system, and MDA-MB-468 cells (Rb-null) as a negative control. If the inhibitor reduces proliferation in MDA-MB-468 cells, it indicates off-target toxicity rather than specific CDK4/6 inhibition[5].

Assay_Workflow Step1 Cell Culture (T47D / MCF-7 cells) Step2 Compound Treatment (Dose-response 0.1nM - 10μM) Step1->Step2 Step3 Cell Lysis & Protein Extraction Step2->Step3 Step4 Phospho-Rb (Ser780/807) Quantification (ELISA/WB) Step3->Step4 Step5 IC50 Calculation & Data Regression Step4->Step5

Workflow for validating intracellular CDK4/6 target engagement via Phospho-Rb quantification.

  • Cell Seeding: Seed T47D and MDA-MB-468 cells at 1×104 cells/well in 96-well plates. Incubate overnight.

  • Treatment: Treat cells with the inhibitor for 24 hours. Why 24 hours? It allows sufficient time for the existing pool of phosphorylated Rb to turn over, isolating the effect of de novo kinase inhibition.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial to preserve the phospho-epitopes).

  • Quantification: Measure phosphorylation at Ser780 and Ser807/811 (specific CDK4/6 target sites) using a sandwich ELISA or quantitative Western Blot. Normalize to total Rb protein.

  • Validation: The compound should dose-dependently decrease pRb in T47D cells while showing no specific Rb-pathway effect in the MDA-MB-468 negative control line.

Conclusion The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold provides an exceptionally clean and selective mechanism for CDK4/6 inhibition. While broader-acting agents like Abemaciclib offer unique advantages in monotherapy, the precise target engagement of Palbociclib minimizes off-target cytotoxicity, making it a highly predictable and manageable backbone for combination therapies.

References
  • Braal CL, et al. "Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences." Drugs, 2021.[Link]

  • George MA, et al. "Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer." Frontiers in Oncology, 2021.[Link]

  • "Differences Between CDK4&6 Inhibitors Predict Future Approaches." Targeted Oncology, 2016.[Link]

  • "Preclinical head-to-head comparison of CDK4/6 inhibitor activity toward CDK4 vs CDK6." AACR Journals, 2021.[Link]

Sources

Comparative

Selectivity Profiling of Pyrido[2,3-d]pyrimidin-7(8H)-one Against a Panel of Kinases: A Comparative Guide

In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the development of selective kinase inhibitors is a paramount objective.[1][2] The human kinome comprises over 500 kinase...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the development of selective kinase inhibitors is a paramount objective.[1][2] The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding sites, making the design of specific inhibitors a formidable challenge.[2][3] Off-target kinase inhibition can lead to undesirable side effects, confounding preclinical studies and jeopardizing clinical outcomes.[2] This guide provides an in-depth analysis of the selectivity profile of the Pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, a privileged structure in kinase inhibitor design, and offers a comparative perspective on its performance against a panel of kinases.[4][5]

The Strategic Importance of Kinase Selectivity

The rationale for pursuing kinase selectivity is multifaceted. A highly selective inhibitor provides a clearer understanding of the biological consequences of modulating a specific kinase, which is crucial for target validation.[2] From a therapeutic standpoint, minimizing off-target activity is a key strategy to widen the therapeutic window and reduce toxicity.[2][6] The journey of a kinase inhibitor from a promising hit to a clinical candidate is often dictated by its selectivity profile.[1][7]

The Pyrido[2,3-d]pyrimidin-7(8H)-one core has emerged as a versatile scaffold for developing inhibitors against various kinase families.[4][5] Its ability to form key hydrogen bonds within the kinase hinge region, mimicking the adenine of ATP, makes it a potent inhibitor.[8] However, this same property can also lead to broad activity across the kinome.[2] Therefore, a thorough understanding of its selectivity profile is essential for guiding medicinal chemistry efforts to fine-tune its specificity.

Deciphering the Selectivity Profile: Methodological Considerations

Kinase selectivity is typically assessed by screening a compound against a large panel of kinases.[1][9] These panels can range from a few dozen to nearly the entire human kinome. The choice of assay technology is critical for generating reliable and comparable data. Common methods include:

  • Radiometric Assays: Considered a gold standard, these assays directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.[10][11]

  • Fluorescence-Based Assays: These methods, such as TR-FRET and fluorescence polarization, offer high-throughput capabilities and avoid the use of radioactivity.[11]

  • Luminescence-Based Assays: Technologies like ADP-Glo™ measure the amount of ADP produced in the kinase reaction, providing a sensitive and robust readout.[12]

  • Cell-Based Target Engagement Assays: Techniques like NanoBRET™ allow for the measurement of compound binding to the target kinase within a live cell, offering more physiologically relevant data.[10][12]

The data from these assays are typically reported as the half-maximal inhibitory concentration (IC50) or the percentage of inhibition at a fixed compound concentration. A lower IC50 value indicates higher potency.

The Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold: A Kinase Selectivity Deep Dive

The Pyrido[2,3-d]pyrimidin-7(8H)-one scaffold has been extensively explored, leading to the development of inhibitors with varying degrees of selectivity. The substitution patterns at different positions of the core structure play a crucial role in determining the selectivity profile.[4][13]

Structure-Activity Relationship (SAR) and Selectivity

The combination of substituents at the C2 and C4 positions of the Pyrido[2,3-d]pyrimidin-7(8H)-one ring is often correlated with the desired biological activity, particularly for tyrosine kinase inhibitors. In contrast, modifications at the C5 and C6 positions are frequently responsible for modulating selectivity against different kinases.[4]

For instance, the introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position of a lead compound enhanced its potency.[13] Furthermore, replacing a 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group resulted in a highly selective inhibitor of the Fibroblast Growth Factor Receptor (FGFr) tyrosine kinase.[13] This highlights the profound impact of subtle structural changes on the selectivity profile.

Comparative Selectivity Data

The following table summarizes the reported activity of various Pyrido[2,3-d]pyrimidin-7(8H)-one derivatives against a panel of kinases. It is important to note that these data are compiled from different studies and assay conditions may vary.

Compound/Derivative ReferenceTarget Kinase(s)Other Kinases TestedObserved Selectivity
ON123300 Derivative (Ref.[12]) NUAK1CDK2, CDK4, CDK6, MARK3, NUAK2Improved selectivity for NUAK1 over CDK kinases compared to the parent compound.[12][14]
PD-089828 (Ref.[13]) PDGFr, FGFr, EGFr, c-srcInsRBroadly active tyrosine kinase inhibitor with IC50 values of 1.11, 0.13, 0.45, and 0.22 µM, respectively.[13]
Compound 4e (Ref.[13]) FGFrPDGFr, EGFr, c-src, InsRHighly selective for FGFr (IC50 = 0.060 µM) with IC50 values > 50 µM for other tested kinases.[13]
C5-substituted derivative 9f (Ref.[15]) EGFRT790M456 different kinasesExtraordinary target specificity with high selectivity scores in a broad kinase panel.[15]
JAK3 Covalent Inhibitor 10f (Ref.[16]) JAK3-Potent JAK3 inhibitor with an IC50 of 2.0 nM.[16]
CDK Inhibitor 42 (Ref.[8]) Cdk2/cyclin ACdk1, Cdk4, FGFr40-fold selective for Cdk2/cyclin A over Cdk4/cyclin D.[8]

This data illustrates the remarkable tunability of the Pyrido[2,3-d]pyrimidin-7(8H)-one scaffold. With appropriate chemical modifications, it can be tailored to be a broad-spectrum inhibitor or a highly selective agent for a specific kinase.[13][15]

Experimental Protocol: In Vitro Kinase Assay (Radiometric Filter Binding)

This protocol provides a generalized workflow for assessing the inhibitory activity of a Pyrido[2,3-d]pyrimidin-7(8H)-one derivative against a target kinase using a radiometric filter binding assay.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • Pyrido[2,3-d]pyrimidin-7(8H)-one test compound

  • Kinase reaction buffer (typically containing Tris-HCl, MgCl2, and DTT)

  • [γ-33P]ATP or [γ-32P]ATP

  • ATP

  • Phosphocellulose filter plates

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the Pyrido[2,3-d]pyrimidin-7(8H)-one test compound in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a microplate, add the kinase reaction buffer, the test compound at various concentrations, the recombinant kinase, and the substrate.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP or [γ-32P]ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution or by spotting the reaction mixture onto the phosphocellulose filter plate.

  • Washing: Wash the filter plate multiple times with the wash buffer to remove unincorporated radiolabeled ATP.

  • Detection: Add scintillation cocktail to the wells of the dried filter plate.

  • Data Acquisition: Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Workflow and Biological Context

To better understand the process of kinase selectivity profiling and its biological relevance, the following diagrams are provided.

Kinase_Selectivity_Profiling_Workflow cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound Pyrido[2,3-d]pyrimidin-7(8H)-one Test Compound SerialDilution Serial Dilution Compound->SerialDilution AssayPlate Assay Plate (Kinase, Substrate, ATP) SerialDilution->AssayPlate KinasePanel Panel of Kinases KinasePanel->AssayPlate Incubation Incubation AssayPlate->Incubation Detection Signal Detection (e.g., Radioactivity, Fluorescence) Incubation->Detection RawData Raw Data Detection->RawData IC50 IC50 Calculation RawData->IC50 SelectivityProfile Selectivity Profile Generation IC50->SelectivityProfile

Caption: A generalized workflow for kinase selectivity profiling of a test compound.

Simplified_Signaling_Pathway cluster_pathway MAPK Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellularResponse Cellular Response (e.g., Proliferation, Survival) ERK->CellularResponse Pyrido Pyrido[2,3-d]pyrimidin-7(8H)-one Inhibitor Pyrido->RTK Inhibition

Sources

Safety & Regulatory Compliance

Safety

Pyrido[2,3-d]pyrimidin-7(8H)-one proper disposal procedures

Standard Operating Procedure & Technical Guide: Handling and Disposal of Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives Introduction and Chemical Context Pyrido[2,3-d]pyrimidin-7(8H)-one and its substituted derivatives are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Technical Guide: Handling and Disposal of Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives

Introduction and Chemical Context

Pyrido[2,3-d]pyrimidin-7(8H)-one and its substituted derivatives are critical nitrogen-containing heterocyclic scaffolds widely utilized in modern drug discovery. They serve as the structural backbone for potent, highly selective protein kinase inhibitors targeting the STE20 kinase family (such as MST3/4), salt-inducible kinases (SIKs), and receptor-interacting serine/threonine-protein kinase 3 (RIPK3)[1][2][3].

Because these compounds are engineered to competitively bind to the ATP-binding pocket of essential kinases, they exhibit profound biological activity even at micromolar or nanomolar concentrations. Consequently, their release into the environment poses a severe ecotoxicity risk, particularly to aquatic ecosystems where off-target kinase inhibition can disrupt cellular homeostasis in non-target organisms. Proper operational handling and terminal destruction via high-temperature incineration are mandatory to ensure laboratory safety and environmental compliance[4][5].

Causality of Toxicity and Environmental Hazard

Understanding the mechanism of action is crucial for appreciating the stringent disposal requirements. Pyrido[2,3-d]pyrimidin-7(8H)-one derivatives form critical hydrogen bonds with the hinge region of kinases (e.g., via the DFG motif)[2]. If improperly disposed of in standard aqueous waste streams, these persistent heterocyclic compounds can bypass traditional municipal water filtration, leading to bioaccumulation.

KinaseInhibition A Pyrido[2,3-d]pyrimidin-7(8H)-one Derivative (Environmental Contaminant) B ATP-Binding Pocket (Aquatic Organism Kinases) A->B Competitive Binding C Kinase Inhibition B->C Conformational Lock D Blockade of Phosphorylation Cascade C->D Signal Interruption E Cellular Arrest / Apoptosis (Ecotoxicity & Bioaccumulation) D->E Biological Impact

Mechanism of kinase inhibition by pyrido[2,3-d]pyrimidin-7(8H)-one derivatives.

Quantitative Hazard and Physicochemical Profile

To design a self-validating disposal protocol, technicians must first understand the physicochemical properties of the waste material. The table below summarizes the representative data for pyrido[2,3-d]pyrimidin-7(8H)-one derivatives.

Property / ParameterRepresentative DataOperational Implication
Physical State Solid (White to off-white powder)Prone to aerosolization; handle in a fume hood or isolator.
Melting Point 196–198 °C (varies by substitution)[1]Thermally stable at standard temperatures; requires incineration.
Aqueous Solubility Extremely LowCannot be flushed down drains; requires organic solvent dissolution.
Organic Solubility High in DMSO, DMF, and DichloromethaneWaste streams will primarily be mixed organic solvents.
Primary Hazard Class Specific Target Organ Toxicity (STOT)Requires strict PPE (respirators, nitrile gloves) to prevent exposure.
Terminal Disposal High-Temperature Incineration (>1000°C)Complete mineralization of the heterocyclic ring is required[4][5].

Step-by-Step Methodologies

Protocol A: Operational Handling & Immediate Spill Cleanup

In the event of a powder spill, standard sweeping can aerosolize the active pharmaceutical ingredient (API), leading to inhalation exposure. This protocol ensures containment through a wet-cleanup causality approach[6].

Step 1: Isolate and Don PPE Evacuate non-essential personnel from the immediate area. Don a fitted N95 or P100 particulate respirator, double nitrile gloves, safety goggles, and a chemically resistant lab coat.

Step 2: Dampen the Spill (Causality: Prevent Aerosolization) Do not dry-sweep. Lightly spray the spilled pyrido[2,3-d]pyrimidin-7(8H)-one powder with a compatible wetting agent (e.g., 70% Isopropanol or Ethanol). The alcohol reduces the electrostatic dispersion of the hydrophobic powder[6].

Step 3: Mechanical Recovery Using a disposable anti-static scoop or absorbent pads, carefully gather the dampened material. Transfer all collected solids and contaminated pads into a high-density polyethylene (HDPE) hazardous waste container with a secure, screw-top lid.

Step 4: Chemical Decontamination Wash the spill site thoroughly with a laboratory-grade detergent (soap) and water. The surfactant micelles will encapsulate any remaining hydrophobic API residue. Collect the wash water using absorbent pads and place them into the same hazardous waste container[6].

Step 5: Validation & Sealing Visually inspect the area under bright light to ensure no powder residue remains. Seal the HDPE container, label it as "Hazardous Waste - Toxic Solid (Kinase Inhibitor Spill Cleanup)," and transfer it to the satellite accumulation area.

Protocol B: Laboratory Waste Segregation & Disposal Workflow

Because pyrido[2,3-d]pyrimidin-7(8H)-one contains a stable nitrogenous heterocyclic core, chemical neutralization (e.g., bleach or acid baths) is insufficient. The only self-validating method for complete destruction is high-temperature incineration[4][5].

Step 1: Segregation at the Source Separate waste into two distinct streams:

  • Halogenated Organic Waste: If the compound was dissolved in dichloromethane (DCM) or chloroform.

  • Non-Halogenated Organic Waste: If the compound was dissolved in DMSO, DMF, or methanol. Causality: Mixing halogenated and non-halogenated waste alters the incineration temperature requirements and drastically increases disposal costs due to the risk of dioxin formation.

Step 2: Primary Containment Transfer liquid waste streams into chemically compatible, clearly labeled 4-liter glass or HDPE carboys. Ensure containers are never filled beyond 80% capacity to allow for vapor expansion.

Step 3: EPA/OSHA Compliant Labeling Attach a hazardous waste tag immediately upon adding the first drop of waste. The tag must explicitly list the full chemical name (Pyrido[2,3-d]pyrimidin-7(8H)-one derivatives), the solvent matrix (e.g., 90% DMSO, 10% API), and the primary hazard (Toxic)[7][8].

Step 4: Transfer to Environmental Health and Safety (EH&S) Once the satellite container is full, securely cap it and transfer it to the facility's central waste accumulation area within 3 days. EH&S will log the manifest for commercial transport.

Step 5: Terminal Destruction (Incineration) The commercial waste vendor will transport the material to a rotary kiln incinerator. The waste is subjected to temperatures exceeding 1000°C, which breaks the robust carbon-nitrogen bonds of the pyrimidine and pyridine rings, mineralizing the compound into CO2, H2O, and NOx gases (which are subsequently scrubbed)[4][5].

DisposalWorkflow Step1 Waste Segregation (Halogenated vs Non-Halogenated) Step2 Primary Containment (HDPE / Glass Carboys) Step1->Step2 Liquid/Solid Transfer Step3 Secondary Containment & EPA/OSHA Labeling Step2->Step3 Seal & Document Step4 EH&S Transfer & Manifest Creation Step3->Step4 Regulatory Compliance Step5 High-Temperature Incineration (>1000°C Mineralization) Step4->Step5 Final Destruction

Standardized hazardous waste disposal workflow for heterocyclic APIs.

References

  • Protein kinase inhibitors and uses thereof for the treatment of diseases and conditions. Google Patents.
  • Development of selective pyrido[2,3-d]pyrimidin-7(8H)-one-based Mammalian STE20-like (MST3/4) kinase inhibitors. bioRxiv. Available at:[Link]

  • Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily. ResearchGate. Available at:[Link]

  • Recycling of Epoxy/Fiberglass Composite Using Supercritical Ethanol with (2,3,5-Triphenyltetrazolium)2[CuCl4] Complex. ResearchGate. Available at:[Link]

  • ASSAM DOWN TOWN UNIVERSITY Bachelor of Pharmacy - Curriculum and Syllabus. ADTU. Available at:[Link]

  • UWM Chemical Hygiene Plan. University of Wisconsin-Milwaukee. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.